Elvitegravir-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C69H69Cl3F3N3O15 |
|---|---|
Poids moléculaire |
1361.8 g/mol |
Nom IUPAC |
6-[(3-chloro-2-fluorophenyl)-dideuteriomethyl]-2-deuterio-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid;6-[(3-chloro-2-fluorophenyl)-dideuteriomethyl]-5-deuterio-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid;6-[(3-chloro-2-fluorophenyl)-dideuteriomethyl]-8-deuterio-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/3C23H23ClFNO5/c3*1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h3*4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t3*19-/m111/s1/i3D3,7D2,10D;3D3,7D2,9D;3D3,7D2,8D |
Clé InChI |
VSMSHPLOKWSOMS-HMHRCWKSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Elvitegravir-d6: A Technical Guide for Researchers
Elvitegravir-d6 is a deuterated, stable isotope-labeled analog of Elvitegravir, a potent antiretroviral drug used in the treatment of HIV-1 infection. This technical guide provides an in-depth overview of this compound, its chemical properties, and its primary application as an internal standard in bioanalytical method development and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals.
Core Concepts
Elvitegravir is an integrase strand transfer inhibitor (INSTI) that blocks the HIV integrase enzyme, a crucial component for viral replication.[1][2] By preventing the integration of viral DNA into the host cell's genome, Elvitegravir effectively suppresses the virus.[1][2] Elvitegravir is a component of several combination antiretroviral therapies.[1][2]
This compound, as a stable isotope-labeled internal standard, is a critical tool for the accurate quantification of Elvitegravir in biological matrices such as plasma. In bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process.
Chemical Structure and Properties
This compound is structurally identical to Elvitegravir, with the exception of six hydrogen atoms being replaced by deuterium (B1214612) atoms. The deuterium labeling is specifically located on the methoxy (B1213986) and benzyl (B1604629) groups of the molecule.
Chemical Structure of this compound:
The chemical structure of this compound can be represented by the following SMILES notation: [2H]C([2H])([2H])Oc1cc2N(C=C(C(=O)O)C(=O)c2cc1C([2H])([2H])c3cccc(Cl)c3F)--INVALID-LINK--C(C)C[3]
This notation indicates the positions of the six deuterium atoms.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₇D₆ClFNO₅ | [3] |
| Molecular Weight | 453.91 g/mol | [3] |
| CAS Number | 1131640-69-1 | [3] |
| Purity | >95% (HPLC) | [3] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | +4°C | [3] |
Application as an Internal Standard
The primary application of this compound is as an internal standard in the quantitative analysis of Elvitegravir in biological samples. This is particularly crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in HIV-positive patients.
Caption: Relationship between Elvitegravir, this compound, and its application.
Experimental Protocol: Quantification of Elvitegravir in Human Plasma
The following is a representative experimental protocol for the quantification of Elvitegravir in human plasma using this compound as an internal standard, based on common bioanalytical methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 20 µL of this compound internal standard solution (in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions (UHPLC)
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection (Tandem Mass Spectrometry)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Elvitegravir: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Elvitegravir to this compound against the concentration of Elvitegravir standards.
-
Determine the concentration of Elvitegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical workflow for the bioanalysis of Elvitegravir.
Synthesis Overview
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in the development and therapeutic monitoring of Elvitegravir. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data, which is paramount for pharmacokinetic assessments and for optimizing treatment regimens for individuals with HIV-1. This guide provides a foundational understanding of this compound, its properties, and its critical role in bioanalysis.
References
- 1. This compound (Major) | C23H23ClFNO5 | CID 23083982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Elvitegravir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Elvitegravir-d6, a deuterated isotopologue of the HIV integrase inhibitor Elvitegravir (B1684570). This document details a proposed experimental protocol, outlines the necessary reagents and intermediates, and presents the information in a structured format for clarity and reproducibility. The synthesis is designed to introduce six deuterium (B1214612) atoms at specific, metabolically relevant positions, making this compound an ideal internal standard for pharmacokinetic and bioanalytical studies.
Introduction
Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Stable isotope-labeled analogues, such as this compound, are crucial tools in drug development and clinical pharmacology. They serve as internal standards in mass spectrometry-based assays, allowing for precise and accurate quantification of the parent drug in biological matrices. The introduction of deuterium at sites of metabolic activity can also be used to study the drug's metabolic fate.
Based on commercially available information for this compound (CAS No. 1131640-69-1), the six deuterium atoms are located on the 7-methoxy group (-OCD₃) and the 6-benzylic methylene (B1212753) group (-CD₂-). This guide outlines a synthetic strategy to achieve this specific labeling pattern.
Proposed Synthetic Pathway
The synthesis of this compound can be adapted from established routes for unlabeled Elvitegravir. The key modifications involve the introduction of deuterated reagents at specific steps. The proposed pathway begins with the construction of a deuterated quinolone core, followed by a Negishi coupling to introduce the deuterated benzyl (B1604629) group.
Retrosynthetic Analysis
A plausible retrosynthesis involves disconnecting the 6-benzyl group, suggesting a Negishi coupling between a 6-halo-quinolone derivative and a deuterated organozinc reagent. The deuterated methoxy (B1213986) group can be introduced early in the synthesis of the quinolone ring system.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section details the proposed step-by-step synthesis of this compound.
Synthesis of Deuterated Quinolone Intermediate
Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic acid
This step follows established procedures for the bromination of 2,4-dihydroxybenzoic acid.
Step 2: O-methylation with Deuterated Methyl Iodide
To introduce the trideuteromethoxy group, 5-bromo-2,4-dihydroxybenzoic acid is selectively methylated at the 4-hydroxyl position using a deuterated methylating agent.
-
Reaction: 5-Bromo-2,4-dihydroxybenzoic acid is reacted with one equivalent of deuterated methyl iodide (CD₃I) in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. The reaction is typically carried out at room temperature to favor methylation at the more acidic 4-hydroxyl group.
-
Work-up: After completion, the reaction mixture is acidified, and the product, 5-bromo-2-hydroxy-4-(methoxy-d3)-benzoic acid, is extracted and purified.
Step 3: Formation of the Quinolone Ring
The resulting deuterated benzoic acid derivative is then converted to the quinolone core through a multi-step sequence that can be adapted from known Elvitegravir syntheses.[1] This typically involves:
-
Conversion to the corresponding benzoylacetate.
-
Reaction with a dimethylformamide dimethyl acetal.
-
Condensation with (S)-valinol to form an enamine intermediate.
-
Cyclization to the 6-bromo-1-((S)-1-hydroxy-3-methylbutan-2-yl)-7-(methoxy-d3)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Synthesis of Deuterated Benzyl Bromide
Step 4: Preparation of 3-chloro-2-fluorobenzyl-d2 bromide
This key intermediate can be prepared from 3-chloro-2-fluorobenzoic acid.
-
Reduction: The carboxylic acid is reduced to the corresponding alcohol, 3-chloro-2-fluorobenzyl-d2 alcohol, using a deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄).
-
Bromination: The resulting deuterated alcohol is then converted to the bromide, 3-chloro-2-fluorobenzyl-d2 bromide, using a standard brominating agent like phosphorus tribromide (PBr₃).
Final Assembly: Negishi Coupling
Step 5: Synthesis of this compound
The final step involves a palladium-catalyzed Negishi coupling of the 6-bromo-quinolone-d3 intermediate with the organozinc reagent derived from the deuterated benzyl bromide.[1]
-
Formation of Organozinc Reagent: 3-chloro-2-fluorobenzyl-d2 bromide is reacted with zinc dust to form the corresponding organozinc bromide.
-
Coupling Reaction: The 6-bromo-quinolone-d3 derivative is then coupled with the freshly prepared deuterated organozinc reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like THF.
-
Purification: The final product, this compound, is purified using column chromatography and/or recrystallization.
Data Presentation
The following tables summarize the expected characteristics of the key intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Isotopic Purity |
| 5-bromo-2-hydroxy-4-(methoxy-d3)-benzoic acid | C₈H₄DBгO₄ | 249.04 | >98% |
| 6-bromo-quinolone-d3 intermediate | C₁₆H₁₅D₃BrNO₅ | 417.23 | >98% |
| 3-chloro-2-fluorobenzyl-d2 bromide | C₇H₃D₂BrClF | 225.48 | >98% |
| This compound | C₂₃H₁₇D₆ClFNO₅ | 453.91 | >98% |
Table 1: Properties of Key Compounds in this compound Synthesis.
| Step | Reaction | Reactants | Reagents | Solvent | Estimated Yield |
| 2 | O-methylation-d3 | 5-Bromo-2,4-dihydroxybenzoic acid | CD₃I, K₂CO₃ | Acetone | 80-90% |
| 4a | Reduction-d2 | 3-chloro-2-fluorobenzoic acid | LiAlD₄ | THF | 85-95% |
| 4b | Bromination | 3-chloro-2-fluorobenzyl-d2 alcohol | PBr₃ | Et₂O | 75-85% |
| 5 | Negishi Coupling | 6-bromo-quinolone-d3, Deuterated organozinc | Pd(PPh₃)₄ | THF | 60-75% |
Table 2: Summary of Key Reaction Steps and Estimated Yields.
Experimental Workflow Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
References
Technical Guide: Storage and Stability of Elvitegravir-d6
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the recommended storage conditions and stability profile of Elvitegravir-d6 (CAS No: 1131640-69-1). The information is compiled from manufacturer datasheets and extrapolated from stability-indicating studies performed on the non-deuterated parent compound, Elvitegravir. This compound is a stable isotope-labeled version of Elvitegravir, a potent HIV integrase inhibitor, and is primarily used as an internal standard in quantitative bioanalysis.[1][2] Proper handling and storage are critical to ensure its isotopic purity and chemical integrity for accurate analytical results.
Recommended Storage Conditions
This compound is typically supplied as a neat solid, such as an off-white to pale yellow powder.[1][3] Adherence to recommended storage temperatures is essential for maintaining its long-term stability. While shipping may occur at ambient temperatures, long-term storage requires controlled environments.[1]
Table 1: Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Source(s) |
| Solid (Neat) | Short-term | Room Temperature | [3] |
| Long-term | 2-8°C (Refrigerator) | [1][3][4] | |
| In Solution | Short-term | Data not available; prepare fresh | - |
| Long-term | Data not available; avoid long-term storage in solution unless stability is verified | - |
Note: For maximum product recovery when using the solid form, it is recommended to centrifuge the original vial before removing the cap.[3] Always refer to the product-specific Certificate of Analysis for the most accurate storage information.
Stability Profile from Forced Degradation Studies
Detailed stability studies are not publicly available for this compound. However, the stability profile can be reliably inferred from forced degradation studies conducted on the parent compound, Elvitegravir, as part of the validation of stability-indicating analytical methods.[5][6][7] These studies expose the drug to harsh conditions to identify potential degradation pathways and establish the specificity of the analytical method.
The primary degradation pathways for Elvitegravir were identified under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
Table 2: Summary of Elvitegravir Stability under Forced Degradation Conditions
| Stress Condition | Methodology | Observation | Source(s) |
| Acid Hydrolysis | Treated with 1 M HCl at 60°C for 30 min | Significant degradation observed. | [7] |
| Base Hydrolysis | Treated with 2 N NaOH at 60°C for 30 min | Significant degradation observed. | [7] |
| Oxidative Degradation | Treated with 20% H₂O₂ at 60°C for 30 min | Significant degradation observed. | [7] |
| Thermal Degradation | Exposed to 105°C for 6 hours | The compound showed stability. | [7] |
| Photolytic Degradation | Exposed to UV light for 7 days | The compound showed stability. | [7] |
These findings indicate that Elvitegravir is susceptible to degradation primarily through hydrolysis and oxidation, while being relatively stable under thermal and photolytic stress. Researchers using this compound should take precautions to avoid acidic, basic, and oxidative environments.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the stability of Elvitegravir in a research setting.
Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Elvitegravir.[5][6][8]
-
Instrumentation: HPLC system with a PDA detector (e.g., Waters 2695).[9]
-
Column: ODS (C18) column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 2.5-3.5 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of approximately 55:45 or 60:40 (v/v).[5][6][9]
-
Column Temperature: Ambient.
-
Injection Volume: 10-20 µL.
Protocol: Forced Degradation Study
This procedure is used to generate potential degradation products and test the specificity of the stability-indicating method.[7]
-
Preparation of Stock Solution: Accurately weigh and dissolve Elvitegravir (or this compound) in a suitable solvent (e.g., a mixture of the mobile phase or methanol) to achieve a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with an appropriate volume of 1 M NaOH before dilution with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 N NaOH. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with an appropriate volume of 2 N HCl before dilution for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for 30 minutes. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid powder to dry heat in an oven at 105°C for 6 hours. After cooling, dissolve the powder in the mobile phase to the target concentration for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (in a UV chamber) for 7 days. Dilute the sample with the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated RP-HPLC method described above. Compare the chromatograms to identify degradation peaks and quantify the loss of the parent compound.
Visualizations
The following diagrams illustrate the logical workflow for stability testing and the relationship between the parent compound and its degradation under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. This compound (Major) | LGC Standards [lgcstandards.com]
- 5. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
The Deuterium Switch: An In-depth Technical Guide to the Application of Deuterated Compounds in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of safer and more effective therapeutics, medicinal chemistry has embraced a subtle yet powerful strategy: the selective replacement of hydrogen with its stable, heavy isotope, deuterium (B1214612). This "deuterium switch" is not a mere molecular novelty; it is a precision tool that leverages a fundamental principle known as the Kinetic Isotope Effect (KIE) to re-engineer a drug's metabolic fate. By strategically strengthening the chemical bonds most susceptible to metabolic breakdown, deuteration can significantly improve a drug's pharmacokinetic profile. This guide provides a comprehensive technical overview of the principles, applications, and methodologies underpinning the use of deuterated compounds in modern drug discovery. It details the profound impact of deuteration on drug metabolism, presents quantitative data from pivotal clinical studies, outlines key experimental protocols for evaluation, and visualizes the core concepts and workflows that have propelled deuterated drugs from theoretical curiosities to FDA-approved therapies.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuterated drug design lies in the Kinetic Isotope Effect (KIE) . A chemical bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a corresponding bond with protium, the common isotope of hydrogen (C-H).[1] This increased bond strength means that more energy is required to break a C-D bond.[2]
In drug metabolism, many enzymatic reactions, especially those catalyzed by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1] By replacing hydrogen with deuterium at these metabolically vulnerable positions, or "soft spots," the rate of metabolism can be substantially reduced.[1][3] This effect is most pronounced when C-H bond cleavage is the rate-determining step in a drug's metabolism.[4]
The tangible benefits of leveraging the KIE in pharmaceutical research are manifold:
-
Enhanced Metabolic Stability and Increased Half-life (t½): A slower rate of metabolism directly translates to a longer drug half-life, meaning the active compound remains in the body for an extended period.[5][6][7]
-
Greater Systemic Exposure (AUC): Reduced metabolic clearance leads to a higher Area Under the Curve (AUC), signifying greater overall exposure of the body to the drug.[8]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, which can improve patient adherence to treatment regimens.[6][7][9]
-
Lower Required Dosage: With improved bioavailability and a longer duration of action, smaller doses may be required to achieve the desired therapeutic effect, potentially lowering the overall pill burden for patients.[9]
-
Reduced Formation of Toxic Metabolites: By slowing a specific metabolic pathway, deuteration can decrease the production of harmful or reactive metabolites, thereby improving the drug's safety profile.[10]
-
Metabolic Switching: Blocking one metabolic route via deuteration can redirect the drug's metabolism down alternative pathways. This can be advantageous if it leads to the formation of more active or less toxic metabolites.[10]
Case Study: Deutetrabenazine (Austedo®) - The First Approved Deuterated Drug
The landmark approval of deutetrabenazine (Austedo®) by the U.S. FDA in 2017 validated the "deuterium switch" strategy and ushered in a new era for deuterated pharmaceuticals.[4][11][12][13][14] Deutetrabenazine is a deuterated version of tetrabenazine (B1681281), a drug used to treat chorea (involuntary movements) associated with Huntington's disease.[11][13][15]
In tetrabenazine, the two methoxy (B1213986) groups are primary sites of rapid metabolism (O-demethylation) by the CYP2D6 enzyme, leading to active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which are then further metabolized.[11][16] This rapid metabolism results in a short half-life and significant fluctuations in plasma concentrations.
Deutetrabenazine was engineered by replacing the six hydrogen atoms on these two methoxy groups with deuterium.[14] This modification makes the C-D bonds more resistant to CYP2D6-mediated cleavage, significantly slowing the drug's metabolism.[9]
Quantitative Pharmacokinetic Comparison
Clinical studies have demonstrated the superior pharmacokinetic profile of deutetrabenazine compared to tetrabenazine. The slower metabolism leads to a longer half-life of the active metabolites, lower peak plasma concentrations (Cmax), and comparable or higher overall exposure (AUC), which contributes to a more stable plasma concentration and an improved tolerability profile.[17][18]
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change / Comment |
| Total (α+β)-HTBZ AUC (ng·h/mL) | Higher | Lower | ~2-fold increase in overall exposure for deutetrabenazine vs. an equivalent tetrabenazine dose.[17][19] |
| Total (α+β)-HTBZ Cmax (ng/mL) | Substantially Lower | Higher | Lower peak concentrations may contribute to improved tolerability and fewer side effects.[17] |
| Total (α+β)-HTBZ Half-life (t½) | ~9-11 hours | ~4-8 hours | The half-life of active metabolites is approximately doubled.[19][20] |
| Dosing Frequency | Twice Daily | Three Times Daily | The longer half-life allows for less frequent dosing, improving patient convenience.[6][18] |
Table 1: Comparative Pharmacokinetic Parameters of the active metabolites of Deutetrabenazine and Tetrabenazine. Data compiled from multiple pharmacokinetic studies.[17][18][19]
Visualizing the Metabolic Pathway
The metabolism of tetrabenazine primarily occurs via O-demethylation by CYP2D6. Deuteration at the methoxy groups hinders this process, slowing the formation and subsequent clearance of the active HTBZ metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bionauts.jp [bionauts.jp]
- 6. nuvisan.com [nuvisan.com]
- 7. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. benchchem.com [benchchem.com]
- 16. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Method Development for the Quantitative Analysis of Elvitegravir in Biological Matrices
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Elvitegravir (B1684570) (EVG), a key antiretroviral agent, in various biological matrices. The protocols described herein are based on established and validated methods, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical trials.
Introduction
Elvitegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. Accurate and precise measurement of its concentration in biological samples such as plasma, tissue homogenates, and dried blood spots is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines protocols for sample preparation, chromatographic separation, and detection, along with a summary of validation parameters from published studies.
Analytical Techniques
The two primary analytical techniques for the quantification of Elvitegravir are LC-MS/MS and HPLC-UV.
-
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low detection limits are required.[1][2][3]
-
HPLC-UV is a more accessible and cost-effective alternative, suitable for therapeutic drug monitoring in clinical settings where expected concentrations are higher.[4][5][6]
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte. Common methods for Elvitegravir analysis include:
-
Solid-Phase Extraction (SPE): This technique provides a clean extract and is suitable for various matrices.[1][4][6]
-
Protein Precipitation (PP): A simpler and faster method, often used for plasma samples.[2]
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for sample cleanup.[7]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Elvitegravir in Plasma and Tissue Homogenates
This protocol is adapted from a method developed for the simultaneous quantification of multiple antiretroviral drugs in mouse biological matrices.[1][8]
1. Sample Preparation (Solid-Phase Extraction)
-
To a 100 µL aliquot of plasma or tissue homogenate, add 25 µL of the internal standard (IS) spiking solution.
-
Add 100 µL of 1% trifluoroacetic acid and vortex for 30 seconds.
-
Equilibrate a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the equilibrated cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of 50% acetonitrile (B52724) in water.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Mobile Phase: Isocratic elution with a suitable composition (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)[3]
-
Flow Rate: 0.25 mL/min[3]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for Elvitegravir and the internal standard.
Workflow for LC-MS/MS Analysis
Caption: Workflow for Elvitegravir analysis by LC-MS/MS.
Protocol 2: HPLC-UV Analysis of Elvitegravir in Human Plasma
This protocol is based on a validated method for the simultaneous determination of Elvitegravir, Dolutegravir (B560016), and Rilpivirine (B1684574) in human plasma.[4][6]
1. Sample Preparation (Solid-Phase Extraction)
-
Perform solid-phase extraction using a suitable C18 cartridge.
-
Elute the analytes and the internal standard.
-
Evaporate the eluent and reconstitute in the mobile phase.
2. High-Performance Liquid Chromatography Conditions
-
Mobile Phase: Gradient of acetonitrile and phosphate (B84403) buffer[4][6]
3. Method Validation
-
The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.
Workflow for HPLC-UV Analysis
Caption: Workflow for Elvitegravir analysis by HPLC-UV.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for Elvitegravir.
Table 1: LC-MS/MS Method Parameters
| Parameter | Plasma | Tissue Homogenates | Dried Blood Spots |
| Linearity Range (ng/mL) | 5 - 2000[1][8] | 5 - 2000[1] | 10 - 2000[3] |
| Correlation Coefficient (r²) | > 0.9976[1][8] | > 0.9976[1] | Not specified |
| Intra-assay Precision (%CV) | < 15%[2] | Within acceptance limits[1] | < 15.93%[9] |
| Inter-assay Precision (%CV) | < 15%[2] | Within acceptance limits[1] | < 15.93%[9] |
| Accuracy (% Deviation) | < 15%[2] | Within acceptance limits[1] | < ±13.52%[9] |
| Mean Recovery | Not specified | 0.97 - 1.16 (Matrix Factor)[1] | Not specified |
Table 2: HPLC-UV Method Parameters
| Parameter | Human Plasma |
| Linearity Range | Optimized for expected patient concentrations[4][6] |
| Correlation Coefficient (r²) | > 0.997[4][6] |
| Intra-day Precision (%CV) | < 10%[4][6] |
| Inter-day Precision (%CV) | < 10%[4][6] |
| Accuracy (% Deviation) | < 15%[4][6] |
| Extraction Recovery (%) | 82 - 105%[4][6] |
Stability of Elvitegravir in Biological Matrices
Stability testing is a crucial part of method validation to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.[10] Stability should be evaluated under various conditions:
-
Bench-top stability: To assess stability at room temperature for the duration of sample handling.[1]
-
Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.[1]
-
Processed sample stability: To determine the stability of the analyte in the final extract prior to injection.[1]
-
Long-term storage stability: To establish the maximum duration the samples can be stored at a specific temperature (e.g., -80°C).[1]
For biotechnological and biological products, it is important to assess purity and detect any degradation products throughout the stability studies.[11][12]
Logical Relationship of Stability Testing
Caption: Components of stability assessment in method validation.
Conclusion
The methods outlined in this document provide robust and reliable approaches for the quantitative analysis of Elvitegravir in various biological matrices. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, including the required sensitivity, the available equipment, and the nature of the biological matrix. Proper method validation, including a thorough assessment of stability, is essential to ensure the generation of high-quality data for pharmacokinetic and clinical research.
References
- 1. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a fast method for quantitative analysis of elvitegravir, raltegravir, maraviroc, etravirine, tenofovir, boceprevir and 10 other antiretroviral agents in human plasma samples with a new UPLC-MS/MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients. | Semantic Scholar [semanticscholar.org]
- 5. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. vichsec.org [vichsec.org]
Application Notes and Protocols: Elvitegravir-d6 for HIV Viral Load Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Elvitegravir-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Elvitegravir (B1684570), an antiretroviral drug used in the treatment of HIV-1 infection.
Introduction
Elvitegravir is an integrase strand transfer inhibitor (INSTI) that targets the HIV-1 integrase enzyme, a critical component for viral replication.[1][2][3] By blocking the integration of viral DNA into the host cell's genome, Elvitegravir effectively suppresses viral replication.[1][2][3] Accurate quantification of Elvitegravir in patient samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and adherence assessment.[4][5] LC-MS/MS has emerged as a robust and sensitive method for this purpose, and the use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification.[4][5] this compound, being structurally identical to Elvitegravir but with six deuterium (B1214612) atoms, co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[4]
Mechanism of Action of Elvitegravir
Elvitegravir inhibits the strand transfer step of HIV-1 integrase, preventing the insertion of the viral DNA into the host chromosome.[1][2] This action blocks the formation of the HIV-1 provirus, a crucial step in the viral replication cycle.[2]
Application: Quantification of Elvitegravir in Biological Matrices
This compound is primarily used as an internal standard in LC-MS/MS methods to quantify Elvitegravir in various biological matrices, including plasma and dried blood spots (DBS).[4][5]
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods using this compound for the quantification of Elvitegravir.
Table 1: LC-MS/MS Method Parameters for Elvitegravir Quantification in Plasma [4]
| Parameter | Value |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Sample Volume | 100 µL |
| Extraction Method | Protein precipitation with acetonitrile (B52724) |
| Calibration Range | 50 - 5000 ng/mL |
| Inter-day Precision (CV%) | 3 - 6.3% |
| Accuracy | 3.8 - 7.2% |
| Matrix Effect Variability | <6.4% |
Table 2: LC-MS/MS Method Parameters for Elvitegravir Quantification in Dried Blood Spots [5]
| Parameter | Value |
| Internal Standard | This compound |
| Matrix | Dried Blood Spots (DBS) |
| Sample Volume | 25 µL of whole blood |
| Extraction Method | Extraction with methanol (B129727) containing internal standards |
| Calibration Range | 10 - 2000 ng/mL |
| Intra-assay Accuracy (%RE) | -8.89 to -0.49 |
| Inter-assay Accuracy | Within ± 15% of nominal |
| Inter-assay Precision (%CV) | < 15% |
| Mean Relative Recovery | 76.1% |
Experimental Protocols
Protocol 1: Quantification of Elvitegravir in Human Plasma using LC-MS/MS
This protocol is based on the method described by D'Avolio et al.[4]
1. Materials and Reagents:
-
Elvitegravir analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank)
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Elvitegravir and this compound in methanol.
-
Prepare working standard solutions by serial dilution of the Elvitegravir stock solution.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add a fixed amount of this compound internal standard solution.
-
Add acetonitrile to precipitate proteins.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute 1:1 with 20 mM ammonium acetate/methanol (50:50, v/v).
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of ammonium acetate and an organic solvent like methanol or acetonitrile.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Elvitegravir and this compound.
-
5. Data Analysis:
-
Quantify Elvitegravir by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Elvitegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Elvitegravir in Dried Blood Spots using LC-MS/MS
This protocol is based on the method described by Prathipati et al.[5]
1. Materials and Reagents:
-
Elvitegravir analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Whole blood (blank)
-
Filter paper for DBS
2. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of Elvitegravir and this compound in methanol.
-
Prepare working standard solutions by serial dilution.
-
Prepare calibration standards and QC samples by spiking blank whole blood with the working standards.
-
Spot 25 µL of the spiked blood onto the filter paper and allow to dry completely.
3. Sample Preparation:
-
Punch a 3 mm disc from the center of the DBS sample, calibration standard, or QC.
-
Place the disc in a clean tube.
-
Add methanol containing the this compound internal standard to extract the analytes.
-
Vortex and centrifuge.
-
Transfer the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject 10 µL of the extract into the LC-MS/MS system.
-
Use an isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion ESI mode, monitoring the specific transitions for Elvitegravir and this compound.
-
5. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
Elvitegravir Metabolism
Elvitegravir is primarily metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes through oxidation, and to a lesser extent by UDP-glucuronosyltransferase 1A1 and 1A3 (UGT1A1/3) enzymes via glucuronidation.[1][2][6][7]
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a reliable and accurate method for the quantification of Elvitegravir in biological samples. The protocols outlined in these application notes offer a robust framework for researchers and drug development professionals engaged in HIV research and antiretroviral therapy monitoring. The high precision and accuracy of these methods are critical for ensuring optimal therapeutic outcomes for individuals living with HIV.
References
- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. proteopedia.org [proteopedia.org]
- 4. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elvitegravir - Wikipedia [en.wikipedia.org]
- 7. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for Elvitegravir
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Elvitegravir (B1684570) in pharmaceutical dosage forms and biological matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on validated methods published in peer-reviewed journals.
Introduction
Elvitegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1] Accurate and reliable analytical methods are crucial for its quantification in drug formulation and for therapeutic drug monitoring. This application note describes various reversed-phase HPLC (RP-HPLC) methods that have been successfully developed and validated for the analysis of Elvitegravir. These methods are suitable for routine quality control analysis and for monitoring drug levels in patient plasma.[2][3]
Experimental Protocols
This section details the methodologies for several key HPLC experiments for Elvitegravir analysis.
Method 1: Simultaneous Estimation of Elvitegravir and Cobicistat in Pharmaceutical Dosage Forms
This method is adapted from a validated RP-HPLC method for the simultaneous determination of Elvitegravir and Cobicistat.[4][5]
1. Materials and Reagents:
-
Elvitegravir and Cobicistat reference standards
-
Methanol (B129727) (HPLC grade)
-
Dipotassium (B57713) hydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a UV-Vis detector
-
ODS C18 column (250 mm x 4.6 mm, 5 µm particle size)[4]
-
Electronic balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.02M dipotassium hydrogen orthophosphate buffer and adjust the pH to 3.3 with orthophosphoric acid. The mobile phase consists of this buffer and methanol in a ratio of 80:20 (v/v).[4] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Elvitegravir and Cobicistat reference standards in the mobile phase to obtain a desired concentration.
-
Sample Preparation: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a single dose of Elvitegravir into a volumetric flask, dissolve in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm membrane filter.
4. Chromatographic Conditions:
-
Column: ODS C18 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: 0.02M Dipotassium hydrogen orthophosphate buffer (pH 3.3) and Methanol (80:20 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: Simultaneous Estimation of Elvitegravir, Tenofovir, Emtricitabine, and Cobicistat in Tablets
This protocol is based on a validated RP-HPLC method for the simultaneous analysis of a four-drug combination tablet.[1][6]
1. Materials and Reagents:
-
Elvitegravir, Tenofovir Disoproxil Fumarate, Emtricitabine, and Cobicistat reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Ortho-phosphoric acid (OPA) (AR grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a PDA detector
-
Electronic balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of 0.1% ortho-phosphoric acid buffer and acetonitrile in a ratio of 30:70 (v/v).[6] Filter and degas the mobile phase.
-
Standard Stock Solution: Prepare a stock solution containing known concentrations of Elvitegravir, Tenofovir, Emtricitabine, and Cobicistat in the mobile phase.
-
Sample Preparation: Prepare the sample solution from the tablet dosage form as described in Method 1.
4. Chromatographic Conditions:
-
Mobile Phase: 0.1% Ortho-phosphoric acid buffer and Acetonitrile (30:70 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 252 nm[6]
-
Injection Volume: 20 µL
-
Run Time: 15 min[6]
Data Presentation
The following table summarizes the quantitative data from various validated HPLC methods for Elvitegravir analysis.
| Parameter | Method 1 (Elvitegravir/Cobicistat)[4] | Method 2 (Elvitegravir/Tenofovir/Emtricitabine/Cobicistat)[6] | Method 3 (Elvitegravir/Tenofovir DF/Emtricitabine/Cobicistat)[1] |
| Column | ODS (250mm x 4.6mm, 5µ) | Inertsil ODS (250 mm x 4.6 mm, 5 µm) | Intertsil ODS C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.02M KH2PO4 buffer (pH 3.3) : Methanol (80:20) | 0.1% OPA buffer : Acetonitrile (30:70) | Phosphate buffer (pH 2.5) : Acetonitrile (55:45) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 252 nm | Not Specified |
| Retention Time (min) | 3.71 ± 0.3 | 2.287 | Not Specified |
| Linearity Range (µg/mL) | 12.5 - 75 | 75 - 225 | 1.5 - 9 |
| Correlation Coefficient (r²) | 0.999 | 0.999 | >0.9990 |
| Accuracy (% Recovery) | 98 - 102% | 100.11% | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | Not Specified |
| LOD (µg/mL) | Not Specified | 2.98 | Not Specified |
| LOQ (µg/mL) | Not Specified | 9.98 | Not Specified |
Visualization
The following diagram illustrates a typical experimental workflow for the HPLC analysis of Elvitegravir.
Caption: A typical workflow for the HPLC analysis of Elvitegravir.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients. | Semantic Scholar [semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Elvitegravir-d6 Detection by Tandem Mass Spectrometry (MS/MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Elvitegravir-d6, a deuterated internal standard for Elvitegravir, using tandem mass spectrometry (MS/MS). The following sections outline the optimized MS/MS parameters, a comprehensive experimental protocol, and a visual representation of the analytical workflow.
Tandem Mass Spectrometry (MS/MS) Parameters
The detection and quantification of Elvitegravir and its deuterated internal standard, this compound, are typically performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions and instrument-specific parameters are crucial for achieving high selectivity and sensitivity.
Table 1: Optimized MS/MS Parameters for Elvitegravir and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) (Volts) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (Volts) |
| Elvitegravir | 448.2 | 344.1 | User-defined | User-defined | User-defined |
| This compound | 454.2 | 350.1 | User-defined | User-defined | User-defined |
Note: The Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP) are instrument-dependent parameters and require optimization by the user to achieve the best performance on their specific mass spectrometer.[1]
General mass spectrometer source settings that can be used as a starting point for optimization include:
-
Ion Source: TurboIonSpray
-
Polarity: Positive
-
Source Temperature: 550 °C[1]
-
IonSpray Voltage: 5500 V[1]
-
Curtain Gas (CUR): 20-30 psi
-
Collision Gas (CAD): Medium
-
Nebulizer Gas (GS1): 55 psi[1]
-
Heater Gas (GS2): 60 psi[1]
Experimental Protocol
This protocol provides a general framework for the analysis of this compound in a biological matrix (e.g., plasma). The specific conditions may need to be adapted based on the laboratory's instrumentation and the nature of the study.
Materials and Reagents
-
Elvitegravir and this compound reference standards
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (≥98%)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and straightforward method for extracting Elvitegravir from plasma samples.
-
Spiking: To 100 µL of the plasma sample, add a known concentration of this compound working solution to serve as the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following LC conditions are a good starting point and can be optimized for better separation and peak shape.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., XBridge C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile
-
Gradient Elution: A gradient program is typically employed to ensure good separation of the analyte from matrix components. An example gradient is as follows:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound using LC-MS/MS.
Caption: Experimental workflow for this compound detection.
Signaling Pathway/Logical Relationship Diagram
Elvitegravir is an HIV-1 integrase strand transfer inhibitor. The following diagram illustrates its mechanism of action, which is relevant to its therapeutic drug monitoring.
Caption: Mechanism of action of Elvitegravir.
References
Application Notes and Protocols for the Use of Elvitegravir-d6 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Elvitegravir-d6 in various cell-based assays. The document outlines the mechanism of action of Elvitegravir (B1684570), the specific applications of its deuterated form, and detailed protocols for assessing its antiviral efficacy, cytotoxicity, and use as an internal standard in quantitative analyses.
Introduction to Elvitegravir
Elvitegravir (EVG) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2][3] It is a key component in several combination therapies for the treatment of HIV-1 infection.[3][4] Elvitegravir's primary mode of action is the inhibition of the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome.[1][5][6] By blocking this step, Elvitegravir effectively halts the HIV replication cycle.[2][3]
This compound is a stable isotope-labeled version of Elvitegravir, where six hydrogen atoms have been replaced with deuterium. This labeling does not significantly alter the biological activity of the molecule but provides a distinct mass signature. This makes this compound an invaluable tool for specific research applications, particularly in metabolic studies and as an internal standard for quantitative mass spectrometry.[7]
Mechanism of Action of Elvitegravir
HIV-1 integrase is an essential enzyme for the replication of the virus. It facilitates the insertion of the viral DNA into the host cell's chromosomal DNA in a two-step process: 3'-processing and strand transfer. Elvitegravir specifically inhibits the strand transfer step.[1][8] It achieves this by binding to the active site of the integrase enzyme, chelating the magnesium ions that are critical for its catalytic activity.[5] This prevents the covalent linkage of the viral DNA to the host DNA, thereby blocking the formation of the HIV-1 provirus and preventing the propagation of the infection.[1][5]
Applications of this compound
The primary advantage of using this compound lies in its utility in analytical and metabolic studies:
-
Internal Standard in Quantitative Analysis: In bioanalytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled compounds are the gold standard for internal standards. This compound has nearly identical chemical and physical properties to Elvitegravir, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This enables precise quantification of Elvitegravir in complex biological matrices such as cell lysates, plasma, and tissue homogenates.[9]
-
Metabolic Stability and Drug Metabolism Studies: Deuteration at sites of metabolic activity can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[10] By comparing the metabolic rate of this compound to that of unlabeled Elvitegravir in cell-based models (e.g., primary hepatocytes or liver microsomes), researchers can identify the primary sites of metabolic breakdown. Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A.[1][4][11]
Quantitative Data Summary
The following tables summarize the in vitro activity of Elvitegravir against HIV and its cytotoxic effects on various cell lines.
Table 1: Antiviral Activity of Elvitegravir
| Virus Strain | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| HIV-1IIIB | - | 0.7 | [12] |
| HIV-2EHO | - | 2.8 | [12] |
| HIV-2ROD | - | 1.4 | [12] |
IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50%.
Table 2: Cytotoxicity of Elvitegravir
| Cell Line | CC50 (µM) | Assay | Reference |
|---|---|---|---|
| MT-4 | 2.12 | MTT | [12] |
| MT-4 | 4 | MTT |[12] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.[13]
Experimental Protocols
This protocol is designed to determine the IC50 value of Elvitegravir or this compound.
Materials:
-
TZM-bl cells
-
HIV-1 strain (e.g., NL4-3)
-
Elvitegravir and this compound stock solutions (in DMSO)
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.[14]
-
Compound Preparation: Prepare serial dilutions of Elvitegravir and this compound in culture medium. The final DMSO concentration should be below 0.5%.
-
Drug Treatment: Remove the medium from the cells and add the diluted compounds. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Viral Infection: After a 30-minute pre-incubation with the compounds, add the HIV-1 virus stock to each well (except the "cells only" control) at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Remove the culture medium and wash the cells with PBS.[14] Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "virus only" control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
This protocol determines the CC50 value of this compound.
Materials:
-
Human cell line (e.g., MT-4, HEK293T, or PBMCs)
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "vehicle control" (DMSO only) and a "cells only" control.
-
Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting cell viability against drug concentration.
This protocol describes how to measure the concentration of Elvitegravir inside cells using LC-MS/MS.
Materials:
-
HIV-1 infected or uninfected cells (e.g., U1 monocytic cells)[9]
-
Elvitegravir
-
This compound (as internal standard)
-
6-well plates
-
Acetonitrile (B52724) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired concentration of Elvitegravir for a specific time (e.g., 24 hours).[9]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a known volume of PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Add a known concentration of this compound (internal standard) to each sample.
-
Add 3 volumes of ice-cold acetonitrile to precipitate proteins and release the intracellular drug.[9]
-
Vortex vigorously and incubate on ice for 20 minutes.
-
-
Sample Preparation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Develop a method to separate Elvitegravir and this compound chromatographically and detect them using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Elvitegravir spiked with the same amount of this compound.
-
Calculate the ratio of the peak area of Elvitegravir to the peak area of this compound for both the standards and the samples.
-
Determine the concentration of Elvitegravir in the cell lysates by interpolating from the standard curve.
-
Storage and Handling
This compound is typically supplied as a solid. It should be stored at 4°C for long-term use.[15] For short-term storage, room temperature is acceptable.[15] Stock solutions should be prepared in a suitable solvent such as DMSO or Methanol and stored at -20°C or -80°C.[16] Handle the compound in accordance with standard laboratory safety procedures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Elvitegravir - Wikipedia [en.wikipedia.org]
- 5. Elvitegravir - Proteopedia, life in 3D [proteopedia.org]
- 6. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Alterations in cellular pharmacokinetics and pharmacodynamics of elvitegravir in response to ethanol exposure in HIV-1 infected monocytic (U1) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. This compound (Major) CAS#: 1131640-69-1 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Settings for Elvitegravir-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry settings for the analysis of Elvitegravir-d6. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Mass Spectrometry Parameters for Elvitegravir (B1684570) and this compound
Accurate quantification of Elvitegravir (EVG) using its deuterated internal standard, this compound (EVG-d6), relies on optimized mass spectrometry parameters. The following table summarizes the key multiple reaction monitoring (MRM) transitions and compound-specific parameters derived from published literature. These settings are a robust starting point for method development and can be further fine-tuned based on the specific instrumentation used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Reference |
| Elvitegravir (EVG) | 448.2 | 344.1 | 50 | 40 | [1] |
| Elvitegravir (EVG) | 448.2 | 344.1 | - | - | [2] |
| This compound (IS) | 454.2 | 350.1 | - | - | [2] |
| This compound (IS) | 455.0 | 350.6 | 50 | 40 | [1] |
Experimental Protocol: Quantification of Elvitegravir in Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Elvitegravir in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 RPM for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A C18 column (e.g., XBridge C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[3][4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: A flow rate of 0.25 to 0.4 mL/min is often used.[2]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas pressures (nebulizer, heater, and curtain gas) to achieve maximum signal intensity. For example, a source temperature of 550°C and an ion spray voltage of 5500V have been reported.[2]
Troubleshooting and FAQs
This section addresses common issues that may arise during the analysis of this compound.
Q1: I am observing a weak or no signal for this compound. What are the possible causes?
A1: Several factors could contribute to a weak or absent signal:
-
Incorrect MRM Transitions: Double-check that the precursor and product ion m/z values are correctly entered in the instrument method. Refer to the table above for validated transitions.
-
Suboptimal Ion Source Parameters: The efficiency of ion generation and transmission is highly dependent on the ion source settings. Systematically optimize parameters such as spray voltage, gas flows (nebulizer, auxiliary, and collision gas), and source temperature.
-
Sample Preparation Issues: Inefficient extraction or sample loss during the evaporation and reconstitution steps can lead to low analyte concentration. Ensure the protein precipitation is complete and that the supernatant is carefully transferred.
-
Internal Standard Stability: Verify the stability of your this compound stock and working solutions. Degradation can lead to a decreased signal over time.
Q2: My peak shapes for Elvitegravir and this compound are broad or show tailing. How can I improve them?
A2: Poor peak shape is often related to chromatographic conditions:
-
Column Choice: While C18 columns are common, other column chemistries like biphenyl (B1667301) (BiPh) phases can offer different selectivity and improved peak shape for certain compounds.[1][5]
-
Mobile Phase Composition: The pH of the mobile phase is critical. The addition of a small amount of formic acid (0.1%) helps to protonate Elvitegravir, leading to better retention and peak shape on reversed-phase columns.[2][3][4]
-
Injection Solvent: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Use a guard column and consider a column wash step in your gradient.
Q3: I am experiencing significant matrix effects in my analysis. What can I do to minimize them?
A3: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge.
-
Optimize Chromatographic Separation: A well-resolved chromatographic peak is the best way to minimize matrix effects. Adjust the gradient profile to separate Elvitegravir from interfering matrix components.
-
Alternative Sample Preparation: While protein precipitation is simple, it may not provide the cleanest extracts. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.[4][5]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Elvitegravir and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[6]
Q4: The retention times for my analytes are shifting between injections. What could be the cause?
A4: Retention time shifts can be caused by:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections.
-
Fluctuations in Mobile Phase Composition: Check for any issues with the LC pumps or solvent proportioning valves that could lead to inconsistent mobile phase delivery.
-
Column Temperature Variations: Maintain a constant and stable column temperature using a column oven.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Elvitegravir using LC-MS/MS.
Caption: LC-MS/MS workflow for Elvitegravir quantification.
References
- 1. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Elvitegravir Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Elvitegravir (B1684570) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect Elvitegravir bioanalysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of Elvitegravir, endogenous substances from biological samples (e.g., plasma, urine) like phospholipids, salts, and proteins can co-elute with the drug.[4] This interference can either suppress or enhance the Elvitegravir signal during LC-MS/MS analysis, leading to inaccurate and imprecise quantification.[1][3][4]
Q2: What are the common causes of matrix effects in LC-MS/MS?
A2: Matrix effects in LC-MS/MS are primarily caused by co-eluting compounds that interfere with the ionization process.[1] These interferences can originate from both endogenous and exogenous sources.
-
Endogenous Sources: These are components inherent to the biological sample, such as phospholipids, proteins, salts, and urea.[4]
-
Exogenous Sources: These are substances introduced during sample collection, processing, or storage. Examples include anticoagulants (like Li-heparin), polymers from plastic tubes, and dosing vehicles.[4][5]
Q3: How can I detect the presence of matrix effects in my Elvitegravir assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A solution of Elvitegravir is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal indicates a matrix effect at that retention time.[7]
-
Post-Extraction Spike: This is a quantitative assessment.[4] The response of Elvitegravir in a neat solution is compared to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the matrix effect.[4] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[4]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in Elvitegravir quantification.
This is a common symptom of uncharacterized or uncompensated matrix effects.
Troubleshooting Steps:
-
Assess Matrix Effect: Quantitatively determine the matrix effect using the post-extraction spike method across multiple lots of the biological matrix.
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A simple and common first step, but may not be sufficient to remove all interfering phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness by partitioning Elvitegravir into an immiscible organic solvent, leaving many matrix components behind.[9]
-
Solid-Phase Extraction (SPE): Provides a more selective cleanup by utilizing specific sorbents to retain and elute Elvitegravir, effectively removing interfering substances.
-
-
Chromatographic Separation: Modify the LC method to separate Elvitegravir from the interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]
-
Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard for Elvitegravir is highly recommended.[10] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing effective compensation.[1][10]
Issue 2: Significant ion suppression observed at the retention time of Elvitegravir.
This indicates that co-eluting matrix components are interfering with the ionization of Elvitegravir.
Troubleshooting Steps:
-
Identify the Source of Interference: Use post-column infusion to pinpoint the retention time of the suppression.
-
Improve Sample Cleanup: If not already in use, switch to a more rigorous sample preparation technique like LLE or SPE.[2]
-
Enhance Chromatographic Resolution:
-
Adjust the gradient to better separate Elvitegravir from the suppression zone.
-
Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity required to detect low levels of Elvitegravir.[6]
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Elvitegravir at low, medium, and high concentrations into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract six different lots of blank biological matrix. Spike Elvitegravir at the same low, medium, and high concentrations into the final, dried extracts before reconstitution.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should be ≤15%.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Elvitegravir-d6).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Elvitegravir Bioanalysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression %) | Throughput |
| Protein Precipitation (PPT) | 85-100% | 20-40% | High |
| Liquid-Liquid Extraction (LLE) | 70-90% | 5-15% | Medium |
| Solid-Phase Extraction (SPE) | 80-95% | <5% | Low to Medium |
Table 2: Validation Summary for a Validated Elvitegravir LC-MS/MS Method
| Parameter | Elvitegravir |
| Linearity Range (ng/mL) | 5 - 5000 |
| Inter-day Precision (CV%) | 3.0 - 6.3% |
| Inter-day Accuracy (%) | 3.8 - 7.2% |
| Recovery (%) | ≥76% |
| Matrix Effect Variability (CV%) | <6.4% |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Improving peak resolution in Elvitegravir HPLC analysis
Welcome to the technical support center for the HPLC analysis of Elvitegravir (B1684570). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic separations and achieve superior peak resolution.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common issues encountered during the HPLC analysis of Elvitegravir and provides systematic solutions to enhance peak resolution.
Q1: What are the primary factors I should consider when experiencing poor peak resolution for Elvitegravir?
Poor peak resolution in HPLC is typically influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve the resolution of Elvitegravir from other components, a systematic approach to optimizing these factors is recommended. This involves a careful evaluation of your mobile phase composition, column chemistry, and other chromatographic conditions.[3][4]
Q2: My Elvitegravir peak is co-eluting with an impurity. How can I improve the separation?
Co-elution, or the overlapping of peaks, is a common challenge that can be addressed by modifying the selectivity of your HPLC method.[3] Here are several strategies to improve the separation between Elvitegravir and a co-eluting peak:
-
Modify the Mobile Phase Composition:
-
Adjust the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and can improve the separation of closely eluting peaks.[1][2]
-
Change the Organic Solvent: Switching from one organic solvent to another (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent properties.[2]
-
Adjust the Mobile Phase pH: For ionizable compounds, small adjustments to the mobile phase pH can significantly impact selectivity.[5][6] Several validated methods for Elvitegravir utilize a phosphate (B84403) buffer with an acidic pH (e.g., pH 2.5 or 3.3) to achieve good peak shape and resolution.[7][8]
-
-
Change the Stationary Phase: If modifications to the mobile phase are insufficient, consider using a column with a different stationary phase chemistry (e.g., switching from a C18 to a phenyl or cyano column) to introduce different separation mechanisms.[9]
Q3: The peaks in my chromatogram, including Elvitegravir, are broad. What could be the cause and how can I sharpen them?
Broad peaks are often an indication of poor column efficiency or issues outside the column.[10][11] Here are some common causes and solutions:
-
Column Degradation: Over time, HPLC columns can lose their efficiency.[4] Consider replacing the column if it has been used extensively.
-
Column Overloading: Injecting too much sample can lead to peak broadening and tailing.[3][4] Try reducing the injection volume or the concentration of your sample.[5][10]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[12] Ensure that the connections are made with appropriate, minimal-length tubing.
-
Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can also lead to broader peaks due to diffusion.[11] It's important to find the optimal flow rate for your column and analysis.[3]
-
Temperature Effects: Operating at an elevated column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1][2] However, be mindful of the thermal stability of Elvitegravir and other sample components.[3]
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for developing an HPLC method for Elvitegravir?
Several validated HPLC methods for Elvitegravir have been published. A common approach is to use a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer (at an acidic pH) and an organic modifier like acetonitrile or methanol.[8][13][14][15] Detection is typically performed using a UV detector at around 250-265 nm.[8][13][15][16]
Q5: How can I increase the retention time of Elvitegravir?
To increase the retention time of Elvitegravir in a reversed-phase HPLC system, you can:
-
Decrease the proportion of the organic solvent in the mobile phase.[1][2]
-
Use a weaker organic solvent (methanol is generally weaker than acetonitrile).
-
Ensure the pH of the mobile phase is optimal for the retention of Elvitegravir.
Q6: Can I use gradient elution for the analysis of Elvitegravir?
Yes, gradient elution can be very effective, especially when analyzing Elvitegravir in complex matrices or in combination with other drugs that have a wide range of polarities.[4] A gradient of acetonitrile and a phosphate buffer has been successfully used to separate Elvitegravir from other antiretroviral drugs.[13][14][15]
Experimental Protocols and Data
Below are summaries of published HPLC methods for the analysis of Elvitegravir, which can serve as a reference for method development and troubleshooting.
Table 1: HPLC Method Parameters for Elvitegravir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[8][16] | Xterra C18 (150 x 4.6 mm, 5 µm)[17] | ODS (250mm x 4.6mm, 5µm)[7] |
| Mobile Phase | A: Potassium dihydrogen orthophosphate (pH 2.5) B: Acetonitrile (55:45 v/v)[8][16] | Phosphate buffer (0.05 M, pH 7) : Methanol (30:70 v/v)[17] | 0.02M dipotassium (B57713) hydrogen orthophosphate buffer (pH 3.3) : Methanol (80:20 v/v)[7] |
| Flow Rate | 1 mL/min[8][16] | 1 mL/min[17] | 1.0 mL/min[7] |
| Detection | UV at 250 nm[8][16] | UV at 270 nm[17] | UV at 254 nm[7] |
| Retention Time | 6.69 min[8] | 2.399 min[17] | 3.71 ± 0.3 min[7] |
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting peak resolution in HPLC.
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: The relationship between HPLC parameters and peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients. | Semantic Scholar [semanticscholar.org]
- 15. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting poor recovery of Elvitegravir-d6 in sample extraction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Elvitegravir-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Elvitegravir (B1684570), an antiretroviral drug used to treat HIV-1 infection.[1][2] It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Elvitegravir in biological samples.[3][4] The use of a stable isotope-labeled internal standard is ideal because it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation and analysis, which helps to correct for variability in extraction recovery and matrix effects.[5]
Q2: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound can stem from several factors during the extraction process. These include suboptimal pH of the sample, incorrect choice of extraction solvent or solid-phase extraction (SPE) sorbent, improper conditioning of the SPE cartridge, excessively high flow rates during sample loading, and inefficient elution.[6][7][8][9][10][11][12][13][14]
Q3: What are the key physicochemical properties of Elvitegravir that influence its extraction?
Elvitegravir is a quinolinemonocarboxylic acid.[2] It is practically insoluble in water but freely soluble at a pH of 1.0.[15] Its metabolism is primarily through CYP3A oxidation and secondarily via UGT1A1/3 glucuronidation.[1][16][17][18] Understanding these properties is crucial for selecting the appropriate extraction technique and optimizing parameters like pH and solvent choice.
Physicochemical Properties of Elvitegravir
| Property | Value | Reference |
| Molecular Formula | C23H23ClFNO5 | [1][2] |
| Molar Mass | 447.89 g/mol | [1] |
| Water Solubility | Practically insoluble | [15][19][20] |
| LogP | 5.3 | [2] |
| Protein Binding | 98-99% | [1][18] |
Q4: How can the sample matrix affect the recovery of this compound?
The biological matrix (e.g., plasma, serum, urine) can significantly impact extraction efficiency. High protein binding of Elvitegravir (98-99%) necessitates a protein precipitation step or the use of conditions that disrupt this binding.[1][18] The presence of other compounds in the matrix can also interfere with the extraction process.
Q5: What are the initial steps to take when troubleshooting poor recovery?
When encountering low recovery, it is advisable to systematically evaluate each step of your extraction protocol.[8] This includes verifying the correct preparation of all solutions, checking the pH of the sample, ensuring proper conditioning of the SPE cartridge if used, and reviewing the choice of solvents and their volumes.[6][7]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Poor recovery in SPE can often be traced back to one of the key steps in the process. The following table outlines potential causes and solutions.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Analyte Breakthrough during Loading | - Improper column conditioning. - Sample pH not optimized for retention. - Loading flow rate is too high. - Sorbent has low affinity for the analyte. | - Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration with a buffer at the correct pH.[6][7] - Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE or charged for ion-exchange SPE.[6] - Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent.[6][11] - Select a sorbent with a stronger retention mechanism for Elvitegravir.[6] |
| Analyte Loss during Washing | - Wash solvent is too strong, causing premature elution of the analyte. | - Decrease the elution strength of the wash solvent.[7][13] - Test different wash solvents to find one that removes interferences without affecting the analyte. |
| Incomplete Elution | - Elution solvent is too weak to disrupt the interaction between the analyte and the sorbent. - Insufficient volume of elution solvent. | - Increase the strength of the elution solvent. For Elvitegravir, a solvent mixture containing an organic modifier like acetonitrile (B52724) or methanol (B129727) with a pH modifier (e.g., formic acid) is often effective.[7][10] - Increase the volume of the elution solvent and consider performing a second elution step.[7][10] |
| Inconsistent Recoveries | - SPE cartridge bed drying out before sample loading. - Exceeding the capacity of the SPE column. | - Do not allow the sorbent bed to dry between conditioning and sample loading.[7][10] - Decrease the sample volume or use a cartridge with a larger sorbent mass.[6][7] |
-
Pre-treatment: To 100 µL of plasma, add the this compound internal standard. Precipitate proteins by adding 200 µL of acetonitrile. Vortex and then centrifuge.[4]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[21][22]
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a low flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an acetonitrile/water mixture.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is another common technique for sample preparation. Below are common issues and their solutions.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incorrect choice of extraction solvent. - Suboptimal pH of the aqueous phase. - Insufficient mixing or extraction time. | - Select an appropriate organic solvent. For Elvitegravir, methyl tertiary-butyl ether has been used successfully.[3] - Adjust the pH of the sample to ensure Elvitegravir is in its neutral, more organic-soluble form. - Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the two phases. |
| Emulsion Formation | - High concentration of proteins or lipids in the sample. - Vigorous shaking. | - Centrifuge at a higher speed. - Add a small amount of salt to the aqueous phase. - Use a gentler mixing technique, such as gentle inversion. |
| Incomplete Phase Separation | - Similar densities of the aqueous and organic phases. | - Centrifuge the sample to facilitate phase separation. - If issues persist, consider a different extraction solvent. |
-
Pre-treatment: To 100 µL of plasma, add the this compound internal standard.
-
Extraction: Add 500 µL of methyl tertiary-butyl ether. Vortex for 2 minutes to ensure thorough mixing.[3]
-
Phase Separation: Centrifuge at high speed for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Key factors influencing this compound extraction efficiency.
References
- 1. Elvitegravir - Wikipedia [en.wikipedia.org]
- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. hawach.com [hawach.com]
- 9. specartridge.com [specartridge.com]
- 10. welch-us.com [welch-us.com]
- 11. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 12. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. weber.hu [weber.hu]
- 22. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Elvitegravir Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Elvitegravir (B1684570). The information is designed to address specific experimental issues and enhance the sensitivity of common analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of Elvitegravir?
A1: The most frequently used methods for the quantification of Elvitegravir in various biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer a balance of sensitivity, specificity, and reproducibility for therapeutic drug monitoring and pharmacokinetic studies.
Q2: What is a typical lower limit of quantification (LLOQ) for Elvitegravir using LC-MS/MS?
A2: LC-MS/MS methods for Elvitegravir can achieve high sensitivity. For instance, a validated method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine (B1684574) in dried blood spots reported a validation range of 10 to 2000 ng/mL for all four analytes.[3] Another study focusing on plasma samples developed a method with a validated range from 10 to 4000 ng/mL for Elvitegravir.[4]
Q3: Can HPLC-UV be used for sensitive detection of Elvitegravir?
A3: Yes, HPLC-UV is a viable method for Elvitegravir detection, although it may be less sensitive than LC-MS/MS. A developed and validated HPLC-UV method for determining Elvitegravir, dolutegravir (B560016), and rilpivirine in human plasma demonstrated good precision and accuracy.[5] The sensitivity of HPLC-UV methods can be enhanced through optimization of sample extraction and chromatographic conditions.
Q4: Are there established immunoassay methods for Elvitegravir?
A4: While immunoassays are a powerful tool for sensitive detection of various molecules, the development of specific immunoassays for Elvitegravir is not as widely documented as for other antiretrovirals like Tenofovir.[6][7][8] However, the principles of immunoassay development, such as using high-affinity antibodies and signal amplification techniques, can be applied to create a sensitive Elvitegravir immunoassay.[9]
Troubleshooting Guides
HPLC & LC-MS/MS Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction and clean-up. | Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery and remove interfering substances.[10] |
| Suboptimal mobile phase composition. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve analyte ionization and chromatographic peak shape. | |
| Low injection volume. | Increase the injection volume, ensuring it does not lead to peak distortion. | |
| Mass spectrometer settings not optimized (for LC-MS/MS). | Perform tuning and optimization of mass spectrometer parameters, including precursor/product ion selection and collision energy. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites on the analytical column. | Use a column with end-capping or add a competing base to the mobile phase to block active silanol (B1196071) groups. |
| Mismatched solvent strength between sample and mobile phase. | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and filter the mobile phase. Flush the LC system thoroughly. |
| Matrix effects from the biological sample. | Employ a more rigorous sample clean-up procedure. Consider using a divert valve to direct the early-eluting, unretained components to waste.[10] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing of the mobile phase and check the pump for leaks or bubbles. |
| Temperature variations. | Use a column oven to maintain a stable column temperature. | |
| Column degradation. | Replace the analytical column if it has been used extensively. |
Immunoassay Development (General Guidance)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Assay Sensitivity | Low-affinity antibody. | Screen multiple antibodies to select one with high affinity and specificity for Elvitegravir.[9] |
| Insufficient signal amplification. | Utilize signal amplification strategies such as enzyme-labeled secondary antibodies, biotin-streptavidin systems, or nanoparticle-based detection.[9][11] | |
| Suboptimal assay conditions (pH, temperature, incubation time). | Systematically optimize each parameter of the assay to enhance the binding kinetics and signal generation. | |
| High Background Signal | Non-specific binding of antibodies. | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and add detergents (e.g., Tween-20) to the wash buffers. |
| Cross-reactivity of antibodies. | Evaluate the specificity of the antibodies against structurally related compounds. | |
| Poor Reproducibility | Inconsistent coating of the microplate. | Ensure uniform coating by optimizing the coating buffer and incubation conditions. |
| Variability in washing steps. | Automate the washing steps or ensure consistent and thorough manual washing. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Elvitegravir Detection
| Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| Dried Blood Spots | 10 | 10 - 2000 | [3] |
| Human Plasma | 50 | 50 - 5000 | [12] |
| Human Plasma | 10 | 10 - 4000 | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS for Elvitegravir in Plasma
This protocol is based on a method for the simultaneous quantification of Elvitegravir and Rilpivirine in human plasma.[12]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add an internal standard (e.g., stable isotope-labeled Elvitegravir).
- Add 200 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant and dilute it 1:1 with a solution of 20 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (50:50, v/v).
2. Liquid Chromatography:
- Column: A suitable reverse-phase C18 column.
- Mobile Phase: A gradient of 20 mM ammonium acetate and methanol.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Transitions: Monitor specific precursor-to-product ion transitions for Elvitegravir and the internal standard.
Protocol 2: HPLC-UV for Elvitegravir in Plasma
This protocol is adapted from a method for the simultaneous determination of Elvitegravir, Dolutegravir, and Rilpivirine.[5]
1. Sample Preparation (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with methanol followed by water.
- Load 600 µL of plasma sample.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography:
- Column: C18 reverse-phase analytical column.
- Mobile Phase: A gradient of acetonitrile and phosphate (B84403) buffer.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 265 nm for Elvitegravir.
- Run Time: Approximately 20 minutes.
Visualizations
Caption: Workflow for LC-MS/MS detection of Elvitegravir.
Caption: Principle of a competitive immunoassay for Elvitegravir.
References
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to Immunoassays [promega.com]
- 7. revvity.com [revvity.com]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Recent advances in sensitivity enhancement for lateral flow assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic interference in Elvitegravir-d6 quantification
Technical Support Center: Elvitegravir-d6 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference during the quantification of Elvitegravir using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, or "cross-talk," occurs when the signal from the unlabeled analyte (Elvitegravir) contributes to the signal of its stable isotope-labeled internal standard (this compound).[1] This happens because naturally occurring heavy isotopes (like ¹³C) in the Elvitegravir molecule can make it have a mass-to-charge ratio (m/z) that is monitored for this compound. This interference is more pronounced at high concentrations of Elvitegravir, which can lead to an artificially inflated internal standard signal and result in underestimation of the analyte concentration.[1][2]
Q2: Why is a stable isotope-labeled internal standard like this compound considered the "gold standard"?
A2: Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[3][4] This similarity ensures that the internal standard and analyte behave almost identically during sample extraction, chromatography, and ionization, which effectively corrects for variability in these steps.[3] The U.S. Food and Drug Administration (FDA) recommends using a SIL-IS whenever possible for bioanalytical methods.[5]
Q3: How can I determine if isotopic interference is affecting my assay?
A3: To check for isotopic interference, you can analyze a high-concentration solution of unlabeled Elvitegravir and monitor the mass channel of this compound.[6] A significant signal in the internal standard's channel indicates a contribution from the analyte.[6] It is also important to ensure the isotopic purity of the deuterated internal standard to prevent interference with the analyte signal.[7]
Troubleshooting Guides
Issue 1: Non-linear calibration curve, especially at high concentrations.
-
Possible Cause: Isotopic interference from high concentrations of Elvitegravir is artificially increasing the this compound signal, leading to a decreased response ratio (Analyte Area / IS Area) and causing the calibration curve to flatten.[2]
-
Troubleshooting Steps:
-
Assess Contribution: Inject a high concentration of unlabeled Elvitegravir standard and measure the response in the this compound MRM transition. This will quantify the percentage of "cross-talk".
-
Adjust IS Concentration: Increasing the concentration of the internal standard can sometimes help normalize the effects of ionization suppression and minimize the relative contribution of the interfering isotopes.[6]
-
Sample Dilution: If feasible, dilute samples to bring the analyte concentration into a more linear range of the assay.[6]
-
Non-Linear Calibration: Consider using a non-linear calibration function that can mathematically correct for the known isotopic interference.[1]
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Inconsistent isotopic interference across the calibration range or impurities in the internal standard. The deuterated internal standard itself may contain a small amount of the unlabeled analyte.[6]
-
Troubleshooting Steps:
-
Verify IS Purity: Analyze the this compound internal standard solution alone to check for the presence of unlabeled Elvitegravir. If significant impurities are found, a new, higher-purity standard may be required.[6]
-
Monitor IS Response: The FDA recommends monitoring the internal standard response across all samples in a batch.[8] Significant variability can indicate analytical issues that may compromise data accuracy.[3]
-
Optimize Chromatography: Ensure that Elvitegravir and this compound are co-eluting perfectly. While deuterated standards generally co-elute well, chromatographic shifts can occur. Adjusting the gradient or mobile phase composition can help improve co-elution.[6]
-
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Elvitegravir and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Elvitegravir (EVG) | 448.2 | 344.1 |
| This compound (EVG-d6) | 454.2 | 350.1 |
Note: These values are based on published literature and may require optimization on your specific instrument.[9]
Table 2: Illustrative Example of Isotopic Contribution Assessment
| Elvitegravir Concentration (ng/mL) | Response in EVG Channel (Area Counts) | Response in EVG-d6 Channel (Area Counts) | % Cross-Talk |
| 5000 | 2,500,000 | 1,250 | 0.05% |
| 10000 | 5,000,000 | 5,000 | 0.10% |
| 20000 | 10,000,000 | 20,000 | 0.20% |
% Cross-Talk = (Response in EVG-d6 Channel / Response in EVG Channel) x 100
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
-
Prepare a high-concentration stock solution of certified reference standard Elvitegravir in a suitable solvent (e.g., methanol).
-
Prepare a working solution of Elvitegravir at the upper limit of quantification (ULOQ) of your assay.
-
Set up an LC-MS/MS analysis monitoring the MRM transitions for both Elvitegravir and this compound (as specified in Table 1).
-
Inject the high-concentration Elvitegravir working solution into the LC-MS/MS system. Do not add this compound.
-
Integrate the peak area observed in the this compound MRM channel.
-
Calculate the percentage of cross-talk by comparing the signal of the analyte in the internal standard channel to the signal of the analyte in its own channel at the same concentration.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for assessing isotopic contribution.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elvitegravir and Elvitegravir-d6 Solution Stability
This technical support center provides guidance on the stability of Elvitegravir and its deuterated analog, Elvitegravir-d6, in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Elvitegravir and this compound solutions.
Issue 1: Inconsistent or lower-than-expected concentrations in prepared solutions.
-
Potential Cause: Degradation of the compound due to improper solvent selection, pH, temperature, or light exposure. Elvitegravir is susceptible to degradation under various stress conditions.
-
Recommended Solutions:
-
Solvent Selection: Prepare stock solutions in high-purity DMSO, methanol (B129727), or ethanol (B145695), where Elvitegravir exhibits good solubility. For aqueous buffers, be aware of the low aqueous solubility of Elvitegravir (<0.5 µg/mL).
-
pH: Avoid strongly acidic or alkaline conditions, as forced degradation studies show significant degradation in both. If working with aqueous solutions, maintain a neutral pH.
-
Temperature: For short-term storage (days), keep solutions at 4°C. For long-term storage (weeks to months), aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Exposure: Protect solutions from light, as photolytic degradation can occur. Use amber vials or wrap containers in foil.
-
Preparation: It is always best practice to prepare solutions fresh. If using a stored solution, allow it to come to room temperature and vortex gently before use.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Recommended Solutions:
-
Identify Potential Degradants: Refer to the forced degradation data (see Table 2) to understand the potential for degradation under your experimental conditions. Elvitegravir is known to degrade under acidic, basic, oxidative, thermal, and photolytic stress.
-
Use a Stability-Indicating Method: Employ a validated, stability-indicating analytical method, such as RP-HPLC, that can separate the intact drug from its degradation products.
-
Characterize Unknown Peaks: If significant unknown peaks are observed, consider using LC-MS/MS to characterize the degradation products, which can help in identifying the degradation pathway.
-
Issue 3: Poor reproducibility of experimental results using the same stock solution over time.
-
Potential Cause: Gradual degradation of the compound in the stock solution. The stability of Elvitegravir in solution is finite, even under recommended storage conditions.
-
Recommended Solutions:
-
Aliquot Stock Solutions: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes immediately after preparation.
-
Qualify Older Stock Solutions: If a stock solution has been stored for an extended period, it is advisable to re-qualify its concentration using a fresh reference standard before use.
-
Internal Standard: For quantitative analysis, the use of a stable, deuterated internal standard like this compound is recommended. However, it is crucial to ensure the stability of the internal standard itself.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Elvitegravir and this compound stock solutions?
A1: Elvitegravir is soluble in organic solvents such as DMSO (up to 89 mg/mL), ethanol (up to 35 mg/mL), and methanol. It has very low solubility in water (<0.5 µg/mL). For this compound, similar solubility characteristics can be expected. It is recommended to prepare high-concentration stock solutions in DMSO or ethanol.
Q2: What are the optimal storage conditions for Elvitegravir and this compound solutions?
A2: For short-term storage (a few days to a week), solutions can be stored at 4°C. For long-term storage, it is recommended to aliquot the solutions and store them at -20°C or -80°C. Stock solutions in DMSO at -80°C may be stable for up to 6 months. Always protect solutions from light.
Q3: How stable is Elvitegravir in aqueous solutions?
A3: Elvitegravir's stability in aqueous solutions is pH-dependent. Due to its low aqueous solubility, it is often used in formulations with buffers. Forced degradation studies indicate that Elvitegravir is susceptible to hydrolysis under both acidic and alkaline conditions. Therefore, it is most stable at a neutral pH.
Q4: Under what conditions does Elvitegravir degrade?
A4: Forced degradation studies have shown that Elvitegravir degrades under the following conditions:
-
Acidic hydrolysis: Significant degradation occurs in the presence of acid (e.g., 1 M HCl).
-
Alkaline hydrolysis: Significant degradation occurs in the presence of a base (e.g., 2 N NaOH).
-
Oxidation: Degradation is observed when exposed to an oxidizing agent (e.g., 20% H₂O₂).
-
Thermal stress: Degradation occurs at elevated temperatures (e.g., 105°C).
-
Photolytic stress: Exposure to UV light can cause degradation.
Q5: Is there a difference in stability between Elvitegravir and this compound?
Data Presentation
Table 1: Solubility of Elvitegravir in Common Solvents
| Solvent | Solubility |
| DMSO | 89 mg/mL |
| Ethanol | 35 mg/mL |
| Methanol | Slightly soluble |
| Water | <0.5 µg/mL |
Table 2: Summary of a Forced Degradation Study of Elvitegravir
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation |
| Acid Hydrolysis | 1 M HCl | 30 min at 60°C | 12.4% |
| Alkali Hydrolysis | 2 N NaOH | 30 min at 60°C | 14.2% |
| Oxidative Degradation | 20% H₂O₂ | 30 min at 60°C | 10.8% |
| Thermal Degradation | - | 6 hours at 105°C | 8.6% |
| Photolytic Degradation | UV light | 7 days | 6.5% |
Data adapted from a stability-indicating RP-HPLC method development study. The exact experimental conditions may vary between studies.
Experimental Protocols
Protocol: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of Elvitegravir under various stress conditions, based on published methods.
-
Preparation of Stock Solution: Prepare a stock solution of Elvitegravir in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize it with an appropriate volume of 1 M NaOH.
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 2 N NaOH.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize it with an appropriate volume of 2 N HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 20% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool and dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Transfer the solid drug substance to a petri dish and place it in a hot air oven at 105°C for 6 hours.
-
After cooling, weigh an appropriate amount of the stressed solid, dissolve it in the solvent, and dilute it to the final concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to UV light (in a UV chamber) for 7 days.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the sample to the final concentration with the mobile phase.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that in the control sample.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of Elvitegravir.
Reducing analytical variability in Elvitegravir assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elvitegravir (B1684570) assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Elvitegravir in biological matrices?
A1: The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices like plasma and tissue homogenates.[1][2][3]
Q2: What type of biological samples can be used for Elvitegravir analysis?
A2: Elvitegravir concentration can be measured in various biological matrices, including plasma, serum, seminal plasma, and dried blood spots (DBS).[2][4][5] The choice of matrix may depend on the specific research question, sample volume availability, and storage conditions.
Q3: What are the typical calibration ranges for Elvitegravir assays?
A3: Calibration curve ranges for Elvitegravir can vary depending on the analytical method and the biological matrix. For LC-MS/MS methods in human plasma, a common range is from 50 to 5000 ng/mL.[2][6] In another LC-MS/MS method for mouse plasma, the range was 5 to 2000 ng/mL.[7] For dried blood spots, a validated range of 10 to 2000 ng/mL has been reported.[4][8]
Q4: Is an internal standard necessary for Elvitegravir quantification?
A4: Yes, using an internal standard (IS) is highly recommended to ensure accuracy and precision. A stable isotope-labeled version of Elvitegravir, such as EVG-D6, is the ideal internal standard as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thus compensating for variability in sample preparation and instrument response.[2][6]
Q5: How should plasma samples for Elvitegravir analysis be collected and stored?
A5: Blood samples should be collected in tubes containing an anticoagulant like EDTA without a gel separator.[9] Plasma should be separated by centrifugation, preferably at 4°C, within 30 minutes of collection.[10] Plasma samples are typically stored at -20°C or -80°C until analysis.[2][4] Stability studies have shown Elvitegravir in plasma to be stable for at least 3 months at -20°C.[2][6]
Troubleshooting Guides
Issue 1: High Variability in Results (Poor Precision)
Q: My replicate measurements of Elvitegravir show high variability. What could be the cause?
A: High variability, or poor precision, can stem from several sources throughout the analytical workflow. Here are common causes and troubleshooting steps:
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting and extraction, are major sources of variability.
-
Solution: Ensure all volumetric equipment is properly calibrated. Use an automated liquid handler for repetitive tasks if available. Ensure complete and consistent vortexing and centrifugation.
-
-
Internal Standard Issues: An inappropriate or inconsistently added internal standard will fail to correct for experimental variations.
-
Solution: Use a stable isotope-labeled internal standard (e.g., Elvitegravir-d6).[2] Ensure the IS is added to all samples, standards, and quality controls at the same concentration and at the beginning of the sample preparation process.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS or HPLC system can lead to variable results.
-
Matrix Effects: Inconsistent ion suppression or enhancement in LC-MS/MS can cause high variability.
-
Solution: Evaluate matrix effects by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution.[1] If significant matrix effects are present, consider optimizing the sample cleanup procedure (e.g., switching from protein precipitation to solid-phase extraction) or using a more effective chromatographic separation.
-
Issue 2: Inaccurate Results (Poor Accuracy)
Q: My quality control samples are consistently outside the acceptable range of ±15% of the nominal concentration. What should I do?
A: Inaccurate results suggest a systematic error in the assay. Consider the following:
-
Calibration Curve Issues: An improperly prepared or degraded calibration curve will lead to inaccurate quantification.
-
Analyte Stability: Elvitegravir may degrade during sample collection, storage, or processing.
-
Interference from Metabolites: Metabolites of Elvitegravir, such as Elvitegravir glucuronide, could potentially interfere with the measurement of the parent drug.[2][13]
-
Solution: Ensure your chromatographic method adequately separates Elvitegravir from its known metabolites. This is particularly important in LC-MS/MS to prevent in-source dissociation of the glucuronide metabolite back to the parent drug, which would falsely elevate the Elvitegravir concentration.[2]
-
Issue 3: Poor Peak Shape in Chromatography
Q: I am observing broad or tailing peaks for Elvitegravir. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and integration, leading to inaccurate and imprecise results.
-
Mobile Phase Incompatibility: The pH or composition of the mobile phase may not be optimal for Elvitegravir.
-
Solution: Elvitegravir is a quinolone derivative. Ensure the mobile phase pH is appropriate for its chemical properties. A common mobile phase consists of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate.[2][4]
-
-
Column Issues: The analytical column may be degraded or contaminated.
-
Solution: Flush the column with a strong solvent to remove any contaminants.[11] If the problem persists, replace the guard column or the analytical column. Ensure the chosen column chemistry (e.g., C18) is suitable for the separation.
-
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extracted sample in a solvent that is similar in composition and strength to the initial mobile phase.
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters for Elvitegravir in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 50 - 5000 ng/mL | [2][6] |
| Inter-day Precision (CV%) | 3 - 6.3% | [2][6] |
| Inter-day Accuracy | 3.8 - 7.2% | [2][6] |
| Matrix Effects Variability | <6.4% | [2][6] |
| Extraction Recovery | Consistent across concentration levels | [1] |
Table 2: Summary of LC-MS/MS Method Validation Parameters for Elvitegravir in Dried Blood Spots
| Parameter | Result | Reference |
| Linearity Range | 10 - 2000 ng/mL | [4][8] |
| Intra-assay Accuracy (%RE) | -8.89% to -0.49% | [4][8] |
| Inter-assay Accuracy | Within ± 15% of nominal | [4][8] |
| Inter-assay Precision (%CV) | < 15% | [4][8] |
| Mean Relative Recovery | 76.1% | [4] |
Experimental Protocols
Protocol 1: Elvitegravir Extraction from Human Plasma using Protein Precipitation
Materials:
-
Human plasma samples
-
Acetonitrile (ACN)
-
This compound internal standard (IS) solution
-
20 mM Ammonium acetate/Methanol (B129727) (50:50, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add acetonitrile for protein precipitation.[2]
-
Vortex the mixture thoroughly for at least 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant 1:1 with 20 mM ammonium acetate/Methanol (50:50).[2][6]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Elvitegravir Extraction from Dried Blood Spots (DBS)
Materials:
-
Dried blood spot cards with samples
-
Methanol containing labeled internal standards
-
3 mm hole puncher
-
Microplate or microcentrifuge tubes
-
Plate shaker
-
Centrifuge
Procedure:
-
Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.
-
Add methanol containing the labeled internal standards to each well/tube to extract the analytes.[4][8]
-
Seal the plate or cap the tubes and shake for a defined period (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the plate/tubes to pellet the paper disc and any debris.
-
Transfer the supernatant to a new plate or autosampler vials for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.
Caption: General workflow for Elvitegravir sample preparation using protein precipitation.
Caption: Logical workflow for troubleshooting common issues in Elvitegravir assays.
References
- 1. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients. | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elvitegravir concentrations in seminal plasma in HIV-1-infected men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tdm-monografie.org [tdm-monografie.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. In vitro resistance selections using elvitegravir, raltegravir, and two metabolites of elvitegravir M1 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines with Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. Historically, navigating the distinct guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required meticulous attention to differing requirements. However, with the landmark adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, a globally harmonized standard has been established, streamlining the process for drug submissions. This guide provides a comprehensive comparison of the bioanalytical method validation parameters as outlined in the ICH M10 guideline, which now serves as the primary guidance for both the FDA and EMA.[1] A special focus is placed on the pivotal role of internal standards in achieving robust and reliable analytical results.
The fundamental goal of bioanalytical method validation is to demonstrate that a specific analytical method is suitable for its intended purpose.[2][3] This involves a thorough assessment of the method's performance characteristics to guarantee the reliability of quantitative data from study samples.[2][4] The use of an internal standard (IS) is a cornerstone of this process, compensating for variability during sample preparation and analysis.[5] A suitable IS, ideally a stable isotope-labeled (SIL) version of the analyte, should be added to all calibration standards, quality control (QC) samples, and study samples.[5]
Core Principles of Bioanalytical Method Validation Under ICH M10
The ICH M10 guideline provides a unified framework for the validation of bioanalytical methods, which is applicable to the measurement of chemical and biological drugs and their metabolites in biological samples.[3][4] This harmonization between the FDA and EMA simplifies the global drug development process.[6] The key validation parameters addressed in the guideline are summarized below.
Quantitative Data Summary of Key Validation Parameters
The following table outlines the essential validation parameters for chromatographic methods as specified in the ICH M10 guideline, which are adhered to by both the FDA and EMA.
| Validation Parameter | Key Objective | Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To demonstrate that the method can differentiate and quantify the analyte from other components in the matrix, including metabolites and concomitant medications. | - Response of interfering peaks in blank matrix from at least six sources should be < 20% of the analyte response at the Lower Limit of Quantification (LLOQ).- Response of interfering peaks at the retention time of the internal standard should be < 5% of the IS response in the LLOQ sample.[5] |
| Accuracy & Precision | To determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurements (precision). | - Accuracy: The mean value should be within ±15% of the nominal value for QC samples (within ±20% for LLOQ).- Precision: The coefficient of variation (CV) should not exceed 15% for QC samples (not exceed 20% for LLOQ).[7] |
| Calibration Curve | To establish the relationship between the instrument response and the known concentration of the analyte over the intended analytical range. | - A calibration curve should consist of a blank, a zero sample (matrix with IS), and at least six non-zero concentration levels.- At least 75% of the calibration standards must have an accuracy of within ±15% of the nominal concentration (±20% for LLOQ).[4] |
| Matrix Effect | To assess the impact of the biological matrix on the ionization and measurement of the analyte and internal standard. | - The matrix factor (response in the presence of matrix ions versus response in the absence of matrix ions) should be evaluated at low and high QC concentrations in at least six different matrix lots. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions encountered during sample handling, storage, and analysis. | - Analyte stability should be demonstrated under conditions including freeze-thaw cycles, short-term (bench-top) storage, long-term storage, and post-preparative storage. The mean concentration at each stability QC level should be within ±15% of the nominal concentration. |
| Internal Standard Response | To monitor the consistency of the internal standard's signal throughout the analytical run. | - The IS response in study samples should be monitored to identify any systemic variability. While ICH M10 does not specify a strict acceptance criterion, it emphasizes the need for investigation of any unusual trends.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of bioanalytical methods. Below are protocols for key experiments cited in the comparison guide.
Selectivity and Specificity Protocol
-
Objective: To verify that the method is free from interferences at the retention times of the analyte and the internal standard.
-
Procedure:
-
Obtain blank biological matrix from at least six individual sources.
-
Process each blank matrix sample with and without the internal standard.
-
Prepare and process a sample at the LLOQ concentration containing both the analyte and the internal standard.
-
Analyze the processed samples using the intended analytical method.
-
Examine the chromatograms for any interfering peaks at the expected retention times of the analyte and the IS.
-
-
Acceptance Criteria:
-
The response of any interfering peak in the blank samples at the analyte's retention time should be no more than 20% of the analyte's response at the LLOQ.[5]
-
The response of any interfering peak at the internal standard's retention time should be no more than 5% of the IS response in the LLOQ sample.[5]
-
Accuracy and Precision Protocol
-
Objective: To assess the accuracy and precision of the method across the analytical range.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
On at least three different days, perform a minimum of three analytical runs.
-
In each run, analyze at least five replicates of each QC concentration level.
-
Calculate the mean concentration and the coefficient of variation (CV) for each QC level within each run (intra-run) and across all runs (inter-run).
-
-
Acceptance Criteria:
-
Intra-run and Inter-run Accuracy: The mean calculated concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.
-
Intra-run and Inter-run Precision: The CV should not exceed 15% for all QC levels, except for the LLOQ, where the CV should not exceed 20%.
-
Matrix Effect Protocol
-
Objective: To evaluate the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.
-
Procedure:
-
Obtain blank biological matrix from at least six individual sources.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1 (Post-extraction spike): Extract the blank matrix from each source and then spike the analyte and internal standard into the extracted matrix.
-
Set 2 (Neat solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the corresponding concentrations.
-
-
Calculate the matrix factor for each source by dividing the peak area of the analyte in the post-extraction spiked sample by the peak area of the analyte in the neat solution.
-
Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the internal standard.
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
-
Stability Protocol
-
Objective: To demonstrate that the analyte is stable under various processing and storage conditions.
-
Procedure:
-
Prepare low and high concentration QC samples.
-
Expose these samples to the following conditions:
-
Freeze-Thaw Stability: Subject the samples to a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Store the samples at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Store the samples at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.
-
Post-Preparative Stability: Store the processed samples in the autosampler for a duration that covers the expected run time.
-
-
Analyze the stability samples and compare the mean concentrations to those of freshly prepared QC samples.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
-
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation incorporating an internal standard, from method development to the analysis of study samples.
Caption: Workflow of bioanalytical method validation with an internal standard.
Logical Relationship of Validation Parameters
This diagram illustrates how the various validation parameters are interconnected and contribute to the overall reliability of the bioanalytical method.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. worldwide.com [worldwide.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Elvitegravir and Other HIV Integrase Inhibitors
A deep dive into the efficacy, resistance, and pharmacokinetics of a key antiretroviral class.
In the landscape of antiretroviral therapy, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone for the management of HIV-1 infection. This guide provides a comprehensive comparative analysis of Elvitegravir against other prominent INSTIs, namely Raltegravir, Dolutegravir, and Bictegravir. The comparison focuses on their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
All four integrase inhibitors share a common mechanism of action: they block the catalytic activity of HIV integrase, an essential enzyme for viral replication.[1] By inhibiting the strand transfer step, these drugs prevent the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.[1]
In Vitro Potency: A Quantitative Look
The in vitro inhibitory activity of these drugs is a key indicator of their potential efficacy. The half-maximal inhibitory concentration (IC50) and the protein-adjusted 90-95% inhibitory concentration (PA-IC90/95) are crucial metrics. While Elvitegravir demonstrates potent in vitro activity, second-generation INSTIs like Dolutegravir and Bictegravir generally exhibit a higher barrier to resistance.[1]
| Drug | IC50 (nM) | Protein-Adjusted IC95 (ng/mL) |
| Elvitegravir | 0.7 - 7.0 | 45 |
| Raltegravir | 2 - 10 | 33 |
| Dolutegravir | 0.5 - 2.1 | 64 |
| Bictegravir | 0.25 - 2.5 | 162 |
Table 1: Comparative in vitro potencies of various integrase inhibitors. Data compiled from multiple sources.
Clinical Efficacy: Virologic Suppression in Focus
Clinical trials provide real-world insights into the effectiveness of these drugs. The primary endpoint in many of these studies is the proportion of patients achieving virologic suppression (HIV-1 RNA <50 copies/mL).
In a study comparing once-daily Elvitegravir to twice-daily Raltegravir in treatment-experienced patients, similar rates of virologic suppression were observed at week 48 (59% for Elvitegravir vs. 58% for Raltegravir).[2] Another real-world cohort study showed high rates of virological suppression for all three INSTIs after 12 months in treatment-naive patients: 96% for Elvitegravir, 92% for Dolutegravir, and 90% for Raltegravir.[3]
A phase 2 trial comparing Bictegravir to Dolutegravir, both in combination with other antiretrovirals, demonstrated high rates of virologic suppression at week 48 for both drugs (97% for Bictegravir and 91% for Dolutegravir).[4] An indirect comparison of Elvitegravir and Dolutegravir-based regimens found no statistically significant difference in virologic suppression at week 48 and 96.[5]
| Study / Comparison | Timepoint | Elvitegravir (% Suppression) | Comparator (% Suppression) |
| Elvitegravir vs. Raltegravir (Treatment-Experienced) | Week 48 | 59% | 58% (Raltegravir) |
| Real-World Cohort (Treatment-Naïve) | 12 Months | 96% | 92% (Dolutegravir), 90% (Raltegravir) |
| Bictegravir vs. Dolutegravir (Treatment-Naïve) | Week 48 | N/A | 91% (Dolutegravir), 97% (Bictegravir) |
| Indirect Comparison: Elvitegravir vs. Dolutegravir | Week 48 | 88% | 88% (Dolutegravir) |
| Indirect Comparison: Elvitegravir vs. Dolutegravir | Week 96 | 84% | 80% (Dolutegravir) |
Table 2: Summary of virologic suppression rates from comparative clinical studies.
Resistance Profiles: A Key Differentiator
The development of drug resistance is a critical challenge in HIV therapy. The genetic barrier to resistance varies among the integrase inhibitors. First-generation INSTIs, Elvitegravir and Raltegravir, generally have a lower barrier to resistance compared to the second-generation agents, Dolutegravir and Bictegravir.
Several key mutations in the integrase gene are associated with resistance. The fold change (FC) in IC50 values indicates the degree of resistance conferred by a specific mutation.
| Mutation | Elvitegravir (Fold Change) | Raltegravir (Fold Change) | Dolutegravir (Fold Change) | Bictegravir (Fold Change) |
| T66I | 9.7 | 1.3 | 1.0 | 1.1 |
| E92Q | 26 | 7.4 | 1.1 | 1.2 |
| Y143R | 2.0 | >10 | 1.2 | 1.0 |
| Q148H | >100 | >100 | 1.3 | 1.5 |
| N155H | 30 | 14 | 1.5 | 1.3 |
| G140S + Q148H | >100 | >100 | 5-10 | 2-3 |
Table 3: Fold change in IC50 for common integrase resistance-associated mutations. Data compiled from multiple sources.
Pharmacokinetics: Absorption, Metabolism, and Half-life
The pharmacokinetic properties of these drugs influence their dosing frequency and potential for drug-drug interactions. A key distinction for Elvitegravir is its metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme, which necessitates co-administration with a pharmacokinetic enhancer (booster) like cobicistat (B1684569) or ritonavir. This boosting increases Elvitegravir's plasma concentrations and allows for once-daily dosing. In contrast, Raltegravir is primarily metabolized through glucuronidation, while Dolutegravir and Bictegravir are metabolized by both UGT1A1 and CYP3A4, generally leading to fewer drug-drug interactions compared to a boosted regimen.
| Parameter | Elvitegravir (boosted) | Raltegravir | Dolutegravir | Bictegravir |
| Tmax (hours) | 3.0 - 4.0 | 1.5 - 3.0 | 2.0 - 2.5 | 2.0 - 4.0 |
| Half-life (hours) | 8.7 - 13.7 | 7 - 12 | 13 - 15 | 17.3 |
| Cmax (ng/mL) | 1756 | 2080 | 3670 | 4270 |
| AUC (ng·h/mL) | 22900 | 15100 | 53600 | 60600 |
| Primary Metabolism | CYP3A4 | UGT1A1 | UGT1A1, CYP3A4 | UGT1A1, CYP3A4 |
| Food Effect | Increased absorption with food | Minimal | Increased absorption with high-fat meal | Increased absorption with food |
Table 4: Comparative pharmacokinetic parameters of integrase inhibitors. Data are approximate and can vary between studies and patient populations.
Experimental Protocols
In Vitro Integrase Strand Transfer Assay
This assay is fundamental for determining the inhibitory activity of compounds against the HIV integrase enzyme.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target Substrate (TS) DNA (digoxigenin-labeled oligonucleotide)
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., MOPS, DTT, MgCl2, MnCl2)
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., BSA in PBS)
-
Anti-digoxigenin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat streptavidin-coated 96-well plates with biotin-labeled DS DNA. Incubate and then wash to remove unbound DNA.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and wash.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA. Wash to remove unbound enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compounds (e.g., Elvitegravir) and control inhibitors to the wells. Incubate briefly.
-
Strand Transfer Reaction: Initiate the reaction by adding the digoxigenin-labeled TS DNA to each well. Incubate to allow the strand transfer reaction to occur.
-
Detection: Wash the plates to remove unreacted TS DNA. Add anti-digoxigenin-HRP conjugate and incubate. After another wash step, add TMB substrate.
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of strand transfer product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay
This assay evaluates the antiviral activity of compounds in a cellular context.
Materials:
-
Target cells (e.g., TZM-bl reporter cell line, peripheral blood mononuclear cells - PBMCs)
-
HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds and control drugs
-
Method for quantifying viral replication (e.g., luciferase reporter gene assay for TZM-bl cells, p24 antigen ELISA for PBMCs)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed target cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds and control drugs to the cells.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for viral replication (typically 48-72 hours).
-
Quantification of Viral Replication:
-
For TZM-bl cells: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luciferase signal corresponds to the inhibition of viral replication.
-
For PBMCs: Collect the cell culture supernatant and measure the amount of p24 antigen using an ELISA kit.
-
-
Cytotoxicity Assessment: In parallel, treat uninfected cells with the same concentrations of the test compounds and assess cell viability to rule out that the observed antiviral effect is due to toxicity.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the HIV integrase mechanism of action and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic drug interactions of integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Determination of Elvitegravir: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Elvitegravir, a key antiretroviral agent, is crucial for drug formulation, quality control, and pharmacokinetic studies. A variety of analytical methods are employed for this purpose, each with its own performance characteristics. This guide provides a comparative overview of common analytical techniques, focusing on linearity and range, supported by experimental data from published studies.
Quantitative Data Summary
The following table summarizes the linearity and range of different analytical methods for the determination of Elvitegravir. This allows for a direct comparison of the performance of each method.
| Analytical Method | Analyte(s) | Linearity Range for Elvitegravir | Correlation Coefficient (r²) | Matrix |
| RP-HPLC | Elvitegravir and Cobicistat | 12.5–75 µg/mL[1] | 0.999[1] | Pharmaceutical Dosage Form |
| RP-HPLC | Elvitegravir and Cobicistat | 10–50 µg/mL[2] | 0.997[2] | Active Pharmaceutical Ingredient (API) and Pharmaceutical Dosage Form |
| RP-HPLC | Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir, and Cobicistat | 1.5–9 µg/mL[3][4] | >0.9990[3][4] | Pharmaceutical Dosage Form |
| UPLC-PDA | Elvitegravir, Tenofovir, Emtricitabine, and Cobicistat | 37.50–225.00 µg/mL[5] | Not Specified | Tablet Dosage Forms |
| RP-UPLC | Elvitegravir, Tenofovir, Emtricitabine, and Cobicistat | 75-225µg/ml[6] | >0.999[6] | Bulk and Pharmaceutical Combined Dosage Form |
| UPLC-MS/MS | Dolutegravir, Elvitegravir, Raltegravir, Nevirapine (B1678648), and Etravirine (B1671769) | 52–10,470 ng/mL[7] | Not Specified | Human K2EDTA Plasma |
| LC-MS/MS | Tenofovir, Emtricitabine, Elvitegravir, and Rilpivirine (B1684574) | 10–2000 ng/mL[8][9] | >0.9961[9] | Dried Blood Spots |
| HPLC-UV | Elvitegravir, Dolutegravir, and Rilpivirine | 0.25–10 µg/mL[10] | >0.997[10] | Human Plasma |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the experimental protocols for the key methods cited in the comparison table.
1. RP-HPLC Method for Elvitegravir and Cobicistat [1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system.
-
Column: ODS (250mm x 4.6mm; i.d and 5µ particle size).
-
Mobile Phase: A mixture of 0.02M dipotassium (B57713) hydrogen orthophosphate buffer (pH adjusted to 3.3) and methanol (B129727) in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 254 nm.
-
Retention Times: Cobicistat at 2.58 ± 0.3 min and Elvitegravir at 3.71 ± 0.3 min.
2. RP-HPLC Method for Simultaneous Estimation of Elvitegravir and Cobicistat [2]
-
Instrumentation: WATERS HPLC Auto Sampler, separation module 2695, PDA detector 996, and Empower-software version-2.
-
Column: Xterra C18 5 µm (4.6×150 mm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (0.05 M) pH 7 and Methanol (30:70%v/v). The pH was adjusted with orthophosphoric acid.
-
Flow Rate: 1 ml/min.
-
Detection: UV detection at 270 nm.
-
Retention Times: Elvitegravir at 2.399 min and Cobicistat at 3.907 min.
3. UPLC-PDA Method for Simultaneous Quantification [5]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: Luna C18 (100 × 2.6 mm, 1.6 μ).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% v/v trifluoroacetic acid (80:20% v/v).
-
Detection: PDA detector at 260 nm.
-
Run Time: 3 minutes.
-
Retention Times: Elvitegravir at 0.311 min, Tenofovir at 0.792 min, Emtricitabine at 1.379 min, and Cobicistat at 2.045 min.
4. UPLC-MS/MS Bioanalytical Method [7]
-
Instrumentation: An Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.
-
Sample Preparation: Simple protein precipitation with methanol for plasma samples of at least 50 μL.
-
Internal Standards: Stable isotope-labeled internal standards were used for each analyte.
-
Run Time: 10 minutes.
5. LC-MS/MS Method for Dried Blood Spots [9]
-
Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Preparation: A 3 mm punch from a dried blood spot was extracted with methanol containing labeled internal standards.
-
Injection Volume: 10 μL.
-
Mobile Phase: Isocratic mobile phase composed of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v).
-
Flow Rate: 0.25 mL/min.
Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the linearity and range of an analytical method for Elvitegravir.
References
- 1. ijpsr.com [ijpsr.com]
- 2. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-PDA Approach for Simultaneous Quantification of Elvitegravir, Tenofovir, Emtricitabine and Cobicistat in Tablets: An MS-ESI Study for Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] NEW ANALYTICAL METHOD VALIDATION REPORT AND FORCED DEGRADATION STUDIES FOR ASSAY OF ELVITEGRAVIR, TENOFOVIR, EMTRICITABINE AND COBICISTAT BY RP-UPLC | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Selectivity of Elvitegravir Assays in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Elvitegravir (B1684570), a key antiretroviral agent, in complex biological matrices. The objective is to equip researchers and drug development professionals with the necessary information to select the most appropriate assay for their specific needs, considering factors such as sample matrix, required sensitivity, and available instrumentation. This document summarizes key performance data, details experimental protocols, and visualizes workflows for enhanced clarity.
Data Summary: Performance of Elvitegravir Assays
The following tables summarize the quantitative performance of different analytical methods for Elvitegravir in various complex matrices. The selection of an appropriate assay is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), each offering distinct advantages in terms of specificity, sensitivity, and selectivity.
Table 1: Comparison of HPLC-UV and LC-MS/MS Assays for Elvitegravir in Human Plasma
| Parameter | HPLC-UV Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Solid-Phase Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | Not Specified, but optimized for expected patient concentrations | 50 - 5000 ng/mL[1] | 10 - 4000 ng/mL[2] |
| Intra-day Precision (%CV) | < 10%[3] | < 6.3%[1] | Within ± 15% of nominal |
| Inter-day Precision (%CV) | < 10%[3] | 3 - 6.3%[1] | Within ± 15% of nominal |
| Accuracy (% Bias) | < 15%[3] | 3.8 - 7.2%[1] | Within ± 15% of nominal |
| Extraction Recovery | 82 - 105%[3] | Not explicitly stated, but matrix effects were low (<6.4%)[1] | Not explicitly stated |
| Key Advantages | Accessible instrumentation | High throughput, minimal sample preparation | High sensitivity and selectivity |
| Key Disadvantages | Lower sensitivity and selectivity compared to LC-MS/MS | Potential for matrix effects | More complex sample preparation |
Table 2: Performance of LC-MS/MS Assay for Elvitegravir in Dried Blood Spots (DBS)
| Parameter | LC-MS/MS Method |
| Matrix | Dried Blood Spots |
| Sample Preparation | Methanol (B129727) extraction from a 3 mm punch |
| Linearity Range | 10 - 2000 ng/mL[4] |
| Intra-assay Accuracy (%RE) | -8.89 to -0.49[4] |
| Inter-assay Accuracy (% Bias) | Within ± 15% of nominal[4] |
| Precision (%CV) | < 15%[4] |
| Mean Relative Recovery | 76.1%[4] |
| Key Advantages | Minimally invasive sample collection, sample stability |
| Key Disadvantages | Potential for hematocrit effect on quantification |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
HPLC-UV Method for Elvitegravir in Human Plasma
This method is suitable for therapeutic drug monitoring of Elvitegravir in HIV-positive patients.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
To 600 µL of human plasma, add the internal standard.
-
Perform solid-phase extraction to isolate the analytes.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase analytical column.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffer.[3]
-
Detection: UV detection at 265 nm.[3]
-
Run Time: 20 minutes.[3]
-
LC-MS/MS Method for Elvitegravir in Human Plasma (Protein Precipitation)
This robust and high-throughput method is designed for the simultaneous quantification of Elvitegravir and other antiretroviral drugs.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an equal volume of acetonitrile containing the internal standard (Elvitegravir-D6).[1]
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant 1:1 with 20 mM ammonium (B1175870) acetate/MeOH (50:50).[1]
-
Inject the diluted supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Reverse-phase chromatography.[1]
-
Mass Spectrometry: Electrospray ionization-triple quadrupole mass spectrometry (ESI-TQMS).[1]
-
Detection Mode: Selected Reaction Monitoring (SRM) in positive mode.[1]
-
Key Consideration: The method demonstrated effective separation of Elvitegravir from its glucuronide metabolite, preventing potential interference from in-source dissociation.[1]
-
LC-MS/MS Method for Elvitegravir in Dried Blood Spots (DBS)
This method offers a minimally invasive alternative to traditional plasma sampling for pharmacokinetic studies.[4]
-
Sample Preparation (Methanol Extraction):
-
LC-MS/MS Conditions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described Elvitegravir assays.
References
- 1. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness of Elvitegravir Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the robustness of different analytical methods for the quantification of Elvitegravir (B1684570), a key antiretroviral agent. Robustness, a critical component of analytical method validation, ensures that the method remains unaffected by small, deliberate variations in method parameters, thus demonstrating its reliability for routine use. This document outlines the experimental protocols and presents comparative data from various studies to aid in the selection and implementation of a suitable analytical method for Elvitegravir.
Experimental Protocols for Robustness Testing
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results. For High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, common parameters include:
-
Flow Rate of the Mobile Phase: Typically varied by ±0.1 mL/min or ±10% of the nominal flow rate.
-
pH of the Mobile Phase Buffer: Usually adjusted by ±0.2 pH units.
-
Organic Composition of the Mobile Phase: The ratio of organic solvent to aqueous buffer is altered, for example, by ±2%.
-
Column Temperature: Varied by ±5°C.
-
Wavelength of Detection: Altered by ±5 nm.[1]
The effect of these variations on system suitability parameters such as peak area, retention time, theoretical plates, and tailing factor is then recorded. The acceptance criterion is often that the Relative Standard Deviation (%RSD) of the results should be within an acceptable limit, typically less than 2%.
A typical experimental workflow for robustness testing is illustrated in the diagram below.
Comparative Analysis of RP-HPLC and RP-UPLC Methods
Several studies have developed and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) methods for the simultaneous estimation of Elvitegravir and other antiretroviral drugs.[2][3][4][5] The following tables summarize the robustness testing parameters and results from selected studies.
Table 1: Comparison of Robustness Testing Parameters for Elvitegravir Analytical Methods
| Parameter | Method 1: RP-HPLC[6] | Method 2: RP-UPLC[2] | Method 3: RP-HPLC[5] |
| Chromatographic Column | ODS (250 × 4.6 mm, 5 µm) | Endoversil C18 (50 x 2.1mm, 1.8µm) | ODS (250mm 4.6mm; i.d and 5µ particle size) |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Acetonitrile (55:45 v/v) | 0.1% OPA : Acetonitrile (70:30, v/v), pH 3.0 | 0.02M Dipotassium Hydrogen Orthophosphate buffer (pH 3.3) : Methanol (80:20 v/v) |
| Flow Rate (Nominal) | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |
| Flow Rate Variation | ± 0.2 mL/min | Not Specified | Not Specified |
| Column Temperature (Nominal) | 30°C | Not Specified | Not Specified |
| Column Temperature Variation | ± 5°C | Not Specified | Not Specified |
| Detection Wavelength | 250 nm | 252 nm | 254 nm |
Table 2: Summary of Robustness Testing Results for Elvitegravir
| Method | Parameter Varied | Observed Effect on Elvitegravir | Conclusion |
| RP-HPLC[6] | Flow Rate (0.8 & 1.2 mL/min) | No significant changes observed in system suitability parameters. | The method is robust. |
| Column Temperature (25 & 35°C) | No significant changes observed in system suitability parameters. | The method is robust. | |
| RP-UPLC[1] | Flow Rate (± 10%) | Resolution between components > 2.5; Tailing factor < 1.2. | The method is robust. |
| Wavelength (± 5 nm) | Resolution between components > 2.5; Tailing factor < 1.2. | The method is robust. | |
| Column Temperature (± 5°C) | Resolution between components > 2.5; Tailing factor < 1.2. | The method is robust. | |
| Organic Ratio in Mobile Phase (± 2%) | Resolution between components > 2.5; Tailing factor < 1.2. | The method is robust. |
It is important to note that while some studies conclude that their methods are robust, they do not always publish the detailed quantitative data from these specific tests.[3][6] However, the consistent finding across multiple studies is that well-developed RP-HPLC and RP-UPLC methods for Elvitegravir are reliable under minor variations in operating conditions.
Forced Degradation Studies: A Key Aspect of Stability-Indicating Method Validation
Forced degradation studies are a crucial part of method validation and are designed to demonstrate the stability-indicating nature of an analytical method.[7] These studies expose the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[3][6][8] A robust, stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) peak from any degradant peaks.
The general workflow for forced degradation studies is depicted below.
Studies on Elvitegravir have shown that the drug is susceptible to degradation under various stress conditions, highlighting the importance of using a validated stability-indicating method for its analysis.[3][6]
Alternative Analytical Techniques
While RP-HPLC and RP-UPLC are the most commonly employed techniques, other methods have also been developed for the analysis of Elvitegravir.[9] These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it particularly suitable for the analysis of biological matrices.[10][11]
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler and more cost-effective method that can be advantageous for routine analysis.[9]
-
Spectrophotometric and Spectrofluorimetric Methods: These methods are generally less sensitive and selective compared to chromatographic techniques but can be useful in certain applications.[9][11]
The choice of analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Conclusion
The robustness of analytical methods for Elvitegravir has been well-established through various validation studies. Both RP-HPLC and RP-UPLC methods have demonstrated reliability under minor variations in experimental conditions. The selection of a specific method should be based on a thorough evaluation of the validation data and the specific needs of the laboratory. It is crucial to perform in-house verification of the method's robustness to ensure its suitability for the intended application. The use of a validated, stability-indicating method is paramount for the accurate and reliable quantification of Elvitegravir in pharmaceutical dosage forms and for monitoring its stability over time.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] NEW ANALYTICAL METHOD VALIDATION REPORT AND FORCED DEGRADATION STUDIES FOR ASSAY OF ELVITEGRAVIR, TENOFOVIR, EMTRICITABINE AND COBICISTAT BY RP-UPLC | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 5. ijpsr.com [ijpsr.com]
- 6. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. comprehensive-review-on-different-analytical-techniques-for-hiv-1-integrase-inhibitors-raltegravir-dolutegravir-elvitegravir-and-bictegravir - Ask this paper | Bohrium [bohrium.com]
- 10. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Review on Different Analytical Techniques for HIV 1- Integrase Inhibitors: Raltegravir, Dolutegravir, Elvitegravir and Bictegravir | Semantic Scholar [semanticscholar.org]
Precision in Elvitegravir Quantification: A Comparative Guide to Analytical Methods
The accurate quantification of the antiretroviral drug Elvitegravir (B1684570) is crucial for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of the inter-day and intra-day precision of various analytical methods used for Elvitegravir quantification, supported by experimental data from published studies. The primary methods covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Comparative Analysis of Analytical Methods
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (%CV). Intra-day precision measures the precision within a single day, while inter-day precision (or intermediate precision) measures the precision over a period of several days.
The following table summarizes the inter-day and intra-day precision for Elvitegravir quantification using different analytical techniques as reported in various studies.
| Analytical Method | Sample Matrix | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| HPLC-UV | Human Plasma | Not Specified | < 10%[1][2][3] | < 10%[1][2][3] |
| LC-MS/MS | Human Plasma | 50 - 5000 | Not Specified | 3 - 6.3%[4] |
| LC-MS/MS | Dried Blood Spots | 10 - 2000 | -8.89 to -0.49 (%RE) | < 15%[5][6] |
| UPLC-MS/MS | Human Plasma | 52 - 10,470 | < 15% | < 15%[7] |
| UPLC-MS/MS | Human Plasma | Not Specified | < 15%[8] | < 15%[8] |
Experimental Protocols
The precision data presented above were obtained following validated bioanalytical method protocols. While specific parameters may vary between laboratories, the fundamental steps are outlined below.
HPLC-UV Method
A study developing an HPLC-UV method for Elvitegravir and other antiretrovirals utilized a solid-phase extraction for sample preparation from 600 μL of human plasma.[1][2][3] The chromatographic separation was achieved using a C18 reverse-phase analytical column with a gradient of acetonitrile (B52724) and phosphate (B84403) buffer over a 20-minute run time.[1] Elvitegravir was detected at a wavelength of 265 nm.[1][2][3]
LC-MS/MS Method
For the LC-MS/MS analysis of Elvitegravir in human plasma, a common sample preparation technique is protein precipitation.[4] For instance, 100 μL of plasma is treated with acetonitrile to precipitate proteins.[4] The supernatant is then diluted before injection into the LC-MS/MS system.[4] Chromatographic separation is performed on a reverse-phase column, and quantification is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with selected reaction monitoring.[4] Stable isotope-labeled Elvitegravir (EVG-D6) is often used as an internal standard to ensure accuracy.[4]
Another LC-MS/MS method was developed for the simultaneous determination of Elvitegravir and other antiretrovirals in dried blood spots.[5] This method involves punching a 3 mm spot from the dried blood spot card, followed by extraction with methanol (B129727) containing labeled internal standards.[5] The analysis is carried out using an isocratic mobile phase with a run time of under 10 minutes.[5][7]
UPLC-MS/MS Method
UPLC-MS/MS methods offer faster analysis times. A validated method for the simultaneous quantification of Elvitegravir and other antiretrovirals in human K2EDTA plasma involved a simple protein precipitation step with methanol for samples as small as 50 μL.[7] The separation was performed on a UPLC system with a tandem mass spectrometer for detection.[7][8] The total run time for such methods can be as short as 10 minutes.[7]
Experimental Workflow for Precision Assessment
The following diagram illustrates a typical workflow for determining the inter-day and intra-day precision of a bioanalytical method for Elvitegravir quantification.
Caption: General workflow for assessing inter-day and intra-day precision.
References
- 1. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients. | Semantic Scholar [semanticscholar.org]
- 4. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Elvitegravir-d6 in the Landscape of Antiretroviral Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantification of antiretroviral drugs, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Elvitegravir-d6 and other internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of antiretroviral therapies.
The gold standard in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS), which is a form of the analyte where several atoms have been replaced with their heavier isotopes. Deuterated standards, such as this compound, are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit similar ionization efficiency. This mimicry allows for the correction of variability during sample preparation and analysis, leading to more precise and accurate results.
This guide will delve into the performance of this compound as an internal standard and compare it with other commonly used deuterated and non-deuterated internal standards in the field of antiretroviral drug monitoring.
Comparative Analysis of Quantitative Data
The performance of an analytical method is benchmarked by several key validation parameters. The following tables summarize these metrics from various validated LC-MS/MS methods, offering a comparative overview of this compound and other internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard
| Analyte(s) | Internal Standard | Linear Range (ng/mL) | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Matrix | Reference |
| Elvitegravir (B1684570), Rilpivirine (B1684574) | This compound, RPV-13C6 | 50 - 5000 (EVG), 5 - 2500 (RPV) | 92.8 - 107.2 | 3.0 - 6.3 | 50 (EVG), 5 (RPV) | Human Plasma | [1][2] |
| Tenofovir, Emtricitabine, Elvitegravir, Rilpivirine | TFV-d6, FTC-13C,15N2, EVG-d6, RPV-d6 | 10 - 2000 | 91.11 - 104.78 | < 15 | 10 | Dried Blood Spots | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using Other Internal Standards
| Analyte(s) | Internal Standard | Linear Range (ng/mL) | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Matrix | Reference |
| Zidovudine (B1683550), Lamivudine (B182088) | Zidovudine-d3, Lamivudine-13C,15N2 | 1 - 3000 | 91.7 - 108.3 | ≤ 10 | 1 | Human Plasma | |
| Atazanavir | Atazanavir-d6 | 20 - 5000 | 95 - 105 | < 10 | 20 | Human Plasma | [4] |
| Dolutegravir, Lamivudine, Tenofovir | Bictigravir | 20 - 1000 | Not specified | Not specified | 2 | Human Plasma | [5] |
| Bictegravir, Cabotegravir, Doravirine, Rilpivirine | Stable Isotopic Labeled IS for each analyte | 30 - 9000 (BIC, CAB, DOR), 10 - 1800 (RPV) | 94.7 - 107.5 | 2.6 - 11.2 | 30 (BIC, CAB, DOR), 10 (RPV) | Human Plasma | [6] |
| Lopinavir, Ritonavir | Lopinavir-d8, Ritonavir-d6 | 50 - 10000 | 90 - 110 | < 15 | 50 | Human Plasma |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of antiretroviral drugs using different internal standards.
Method 1: Simultaneous Quantification of Elvitegravir and Rilpivirine using this compound[1][2]
-
Sample Preparation: Protein precipitation is performed on 100 µL of plasma using acetonitrile (B52724). The resulting supernatant is then diluted with a solution of 20 mM ammonium (B1175870) acetate (B1210297) and methanol.
-
Liquid Chromatography: A reverse-phase chromatography method is employed.
-
Mass Spectrometry: Quantification is achieved using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode, utilizing selected reaction monitoring (SRM).
Method 2: Analysis of Multiple Antiretrovirals using Various Deuterated Internal Standards
-
Sample Preparation: Solid phase extraction (SPE) is a common technique. For instance, Oasis HLB cartridges can be used for the extraction of zidovudine and lamivudine from human plasma.
-
Liquid Chromatography: A reversed-phase analytical column, such as a Phenomonex Synergi Hydro-RP, is used for chromatographic separation. The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile and an additive such as acetic acid.
-
Mass Spectrometry: Detection is carried out by ESI/MS/MS in the positive ion mode, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
Visualizing the Workflow
Diagrams illustrating the experimental workflow provide a clear and concise overview of the analytical process.
Caption: A generalized experimental workflow for the quantification of antiretroviral drugs.
The Deuteration Advantage: Why this compound and other SIL-IS are Superior
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the analyte and its deuterated internal standard are nearly identical, they experience similar matrix effects, which are then normalized when the ratio of their signals is calculated.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps affect both the analyte and the internal standard to the same extent.
-
Improved Precision and Accuracy: By accounting for these sources of error, deuterated internal standards significantly improve the precision and accuracy of the analytical method.
While non-deuterated internal standards, such as structural analogs, can be used, they may not perfectly mimic the behavior of the analyte in terms of extraction recovery, chromatographic retention, and ionization efficiency. This can lead to less reliable results compared to methods employing a SIL-IS.
Caption: The role of an internal standard in mitigating analytical variability.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Elvitegravir-d6
Researchers and drug development professionals require precise and immediate safety protocols when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Elvitegravir-d6, a deuterated analog of the HIV integrase inhibitor, Elvitegravir. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Rationale |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust particles.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or aerosols.[2][3] |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures the compound's stability. The following step-by-step operational plan outlines the key procedures from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
For long-term storage, it is recommended to store the compound at 4°C.[4]
-
For short-term storage, it may be kept at room temperature.[4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
2. Preparation for Use:
-
Before opening the vial, especially for powdered forms, centrifuge it to ensure all product is at the bottom.[4]
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust.[2]
-
Wear all recommended PPE as detailed in the table above.
3. Weighing and Dissolving:
-
Use an analytical balance within a fume hood or a ventilated balance enclosure for weighing the compound.
-
When dissolving the compound, add the solvent slowly to the vial to avoid splashing. This compound is soluble in DMSO and methanol (B129727) (slightly).[4]
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
4. Post-Handling:
-
Thoroughly wash hands after handling the compound, even if gloves were worn.[2]
-
Clean and decontaminate all work surfaces and equipment used.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste. This includes unused compound, solutions, contaminated vials, pipette tips, and gloves.
2. Decontamination:
-
Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent like alcohol.
3. Waste Collection and Disposal:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[3] It is classified as very toxic to aquatic life with long-lasting effects, so avoid release to the environment.[3]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and approved waste disposal plants.[2]
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
